Hygromycin
Description
This compound A has been reported in Streptomyces, Streptomyces noboritoensis, and other organisms with data available.
a cinnamide derivative produced by Streptomyces hygroscopicus; structure differs from this compound B
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJSBFKSSDGFO-IIHALWDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6379-56-2 | |
| Record name | Hygromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hygromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYGROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Hygromycin B in Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hygromycin B is an aminoglycoside antibiotic that potently inhibits protein synthesis in both prokaryotic and eukaryotic organisms. Its primary mechanism of action involves binding to the small ribosomal subunit, where it disrupts the translocation step of elongation, effectively locking the tRNA and mRNA in place. This guide provides a comprehensive technical overview of the molecular interactions, quantitative effects, and cellular consequences of this compound B's activity. Detailed experimental protocols for studying its mechanism are provided, along with visualizations of the key molecular processes and resulting cellular stress response pathways.
Core Mechanism of Protein Synthesis Inhibition
This compound B exerts its inhibitory effect on protein synthesis through a multi-faceted interaction with the ribosome. Unlike some other aminoglycosides that primarily cause misreading of the mRNA codon, this compound B's main impact is the potent inhibition of translocation, the process by which the ribosome moves along the mRNA to the next codon.[1]
Binding to the Ribosomal A Site
This compound B binds to a single, high-affinity site on the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[2] This binding site is located in helix 44 (h44) of the 16S/18S rRNA, near the A (aminoacyl-tRNA) site, which is the entry point for new aminoacyl-tRNAs during elongation.[2][3] The unique structure of this compound B allows it to interact with specific nucleotides in this region, inducing a conformational change in the ribosome.[2] This interaction strengthens the binding of tRNA in the A site, which is a key factor in its inhibitory mechanism.[4][5]
Inhibition of Translocation
The primary consequence of this compound B binding is the steric hindrance of the translocation process.[1] After a peptide bond is formed, the ribosome must move one codon down the mRNA. This movement, facilitated by elongation factor G (EF-G) in prokaryotes and elongation factor 2 (eEF2) in eukaryotes, involves the shifting of the tRNAs from the A and P (peptidyl-tRNA) sites to the P and E (exit) sites, respectively.
This compound B's presence in the A site physically blocks the movement of the peptidyl-tRNA from the A site to the P site. This effectively stalls the ribosome, preventing further elongation of the polypeptide chain.[6]
Induction of Miscoding
While the primary effect of this compound B is translocation inhibition, it also has a secondary, more subtle effect on translational fidelity by inducing misreading of the mRNA code.[6] The conformational changes induced by this compound B binding can distort the decoding center of the ribosome, leading to the incorrect incorporation of amino acids. However, this effect is generally considered less pronounced than that of other aminoglycosides like streptomycin.
Quantitative Data on this compound B Inhibition
The inhibitory effects of this compound B have been quantified in various experimental systems. The following tables summarize key quantitative data regarding its efficacy.
| Parameter | Organism/System | Value | Reference(s) |
| IC₅₀ (Protein Synthesis) | E. coli | 16 µg/mL | [3][7] |
| IC₅₀ (Cell Viability) | E. coli | 20 µg/mL | [7] |
| IC₅₀ (30S Ribosomal Subunit Formation) | E. coli | 65 µg/mL | [3] |
| Minimum Inhibitory Concentration (MIC) | E. coli | 150 µg/mL | [3] |
Table 1: In Vivo Inhibitory Concentrations of this compound B in E. coli
| Cell Line | Recommended Selection Concentration |
| Mammalian Cells | 100 - 500 µg/mL |
| Bacteria/Plant Cells | 20 - 200 µg/mL |
| Fungi | 200 - 1000 µg/mL |
Table 2: Recommended this compound B Concentrations for Cell Culture Selection
Cellular Stress Responses to this compound B
The inhibition of protein synthesis by this compound B triggers cellular stress responses aimed at mitigating the damage and restoring homeostasis.
Ribotoxic Stress Response (RSR)
Ribosome stalling induced by agents like this compound B activates the Ribotoxic Stress Response (RSR). This signaling cascade is initiated by the kinase ZAKα, which senses collided ribosomes.[8][9] Activation of ZAKα leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), specifically p38 and JNK.[10][11] These kinases, in turn, regulate downstream targets involved in inflammation, apoptosis, and cell cycle arrest. The activation of the NLRP1 inflammasome by ZAKα-activating compounds, including this compound B, has also been demonstrated.[8]
References
- 1. This compound B | Antibiotics | Tocris Bioscience [tocris.com]
- 2. Structural basis for this compound B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound B - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. ZAKα-driven ribotoxic stress response activates the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hygromycin B: Chemical Structure and Properties
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is widely utilized by researchers, scientists, and drug development professionals as a selective agent for cells that have been genetically modified to contain the this compound resistance gene (hph). This guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, along with detailed experimental protocols for its use.
Chemical Structure and Properties
This compound B is a complex molecule with the chemical formula C₂₀H₃₇N₃O₁₃.[1][2][3][4][5][6] It is an aminocyclitol antibiotic, a class of compounds characterized by an amino-substituted cyclohexane ring.[7] The structure of this compound B is unique among aminoglycosides as it contains a 2-deoxystreptamine core with a dual ether linkage between its second and fourth rings, forming a third ring.[8][9] This distinct structure is crucial for its biological activity.[8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound B is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₇N₃O₁₃ | [1][2][3][4][5][6] |
| Molecular Weight | 527.52 g/mol | [1][2][4][5][6][7][10] |
| CAS Number | 31282-04-9 | [3][5][7] |
| Appearance | Amorphous solid or tan powder | [11] |
| Melting Point | 160-180 °C (decomposes) | [5][12] |
| Solubility | Soluble in water (>50 mg/mL), methanol, and ethanol | [5][13][14] |
| pKa Values | 7.1 and 8.8 in water | [3][5] |
Stability and Storage
This compound B solutions are stable for extended periods when stored correctly. Stock solutions should be stored at 4°C for up to two years or at -20°C for longer-term storage.[3] It is recommended to avoid repeated freeze-thaw cycles.[3] The antibiotic is sensitive to high concentrations of acid but can tolerate short-term exposure to dilute acids.[3] Solutions should be sterilized by filtration, not by autoclaving.[13][14]
Mechanism of Action
This compound B is a potent inhibitor of protein synthesis in a broad range of organisms, including bacteria, fungi, and higher eukaryotes.[2][12][15][16] Its primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.
The antibiotic binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[1][8][15] Specifically, it interacts with the A-site of the ribosome, which is responsible for accepting incoming aminoacyl-tRNA during translation.[1][12] This binding has two main consequences:
-
Inhibition of Translocation: this compound B interferes with the translocation step of elongation, preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome.[1][9][10][12][17][18] This effectively halts the process of polypeptide chain elongation.[1][17]
-
Induction of mRNA Misreading: The binding of this compound B can also cause misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][10][18]
The overall effect is a disruption of protein synthesis, leading to cell death in susceptible organisms.
Resistance to this compound B
Resistance to this compound B is conferred by the hph gene, which encodes the enzyme this compound B phosphotransferase.[1][12][15][18] This enzyme inactivates the antibiotic by catalyzing its phosphorylation.[12][15][18] The phosphorylated form of this compound B is unable to bind to the ribosome, thus allowing protein synthesis to proceed normally in cells expressing the hph gene. This principle is the basis for its use as a selectable marker in genetic engineering.[12][15][18]
Applications in Research
The primary application of this compound B in a research setting is for the selection and maintenance of prokaryotic and eukaryotic cells that have been successfully transfected or transformed with a vector containing the this compound resistance gene.[12][15][18]
Working Concentrations
The optimal concentration of this compound B for selection varies depending on the cell type, media, growth conditions, and cell density.[3][19] It is crucial to determine the minimum concentration required to kill non-transfected cells for each new cell line. This is typically achieved through a dose-response experiment, often referred to as a "kill curve."
| Cell Type | Typical Working Concentration | References |
| Mammalian Cells | 50 - 1000 µg/mL | [1][19][20] |
| Plant Cells | 20 - 200 µg/mL | [1][19] |
| Bacteria | 20 - 200 µg/mL | [19] |
| Fungi | 200 - 1000 µg/mL | [19] |
| Rice (calli) | 30 - 75 mg/L | [12] |
Experimental Protocols
Determining Optimal this compound B Concentration (Kill Curve)
This protocol provides a general guideline for establishing the optimal concentration of this compound B for selecting stably transfected mammalian cells.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound B stock solution
-
24-well tissue culture plates
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Antibiotic Titration:
-
Prepare a series of dilutions of this compound B in complete culture medium. A common range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[14]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound B. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Examine the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the selective medium every 2-3 days.[21]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.[14]
-
The optimal concentration is the lowest concentration of this compound B that results in complete cell death of the non-transfected cells within this timeframe.
-
Selection of Stably Transfected Cells
Procedure:
-
Transfection: Transfect the desired cell line with a plasmid containing the gene of interest and the this compound resistance (hph) gene.
-
Recovery: Allow the cells to grow in non-selective medium for 24-48 hours post-transfection to allow for expression of the resistance gene.
-
Selection:
-
Split the cells into fresh culture medium containing the predetermined optimal concentration of this compound B. It is important that the cells are not too confluent, as this can inhibit the effectiveness of the antibiotic. A confluency of around 25% is often recommended.[22]
-
Replace the selective medium every 3-4 days to remove dead cells and replenish the antibiotic.[22]
-
-
Colony Formation: Continue the selection process for 2-3 weeks, or until distinct, antibiotic-resistant colonies are visible.
-
Isolation and Expansion: Isolate individual colonies using cloning cylinders or by manual picking and expand them into clonal cell lines.
-
Maintenance: Maintain the selected stable cell lines in a culture medium containing a maintenance concentration of this compound B (typically half of the selection concentration) to ensure the continued presence of the integrated plasmid.
References
- 1. grokipedia.com [grokipedia.com]
- 2. goldbio.com [goldbio.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. GSRS [precision.fda.gov]
- 5. powder, non-animal origin, suitable for cell culture and insect cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Structural basis for this compound B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound B | C20H37N3O13 | CID 56928061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound B - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agscientific.com [agscientific.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Studies on the mode of action of this compound B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. astralscientific.com.au [astralscientific.com.au]
- 20. This compound B, Streptomyces sp., Cell Culture-Tested - CAS 31282-04-9 - Calbiochem | 400050 [merckmillipore.com]
- 21. takara.co.kr [takara.co.kr]
- 22. yeasenbio.com [yeasenbio.com]
An In-depth Technical Guide to the Efficacy of Hygromycin B Against Bacteria and Fungi
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hygromycin B, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3][4] This broad-spectrum activity makes it a valuable tool in molecular biology for the selection of genetically modified cells. However, its inherent antimicrobial properties against bacteria and fungi are also of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the efficacy of this compound B against these microorganisms, detailing its mechanism of action, quantitative susceptibility data, and standardized experimental protocols for its evaluation.
Mechanism of Action
This compound B exerts its antimicrobial effects by disrupting protein synthesis. It binds to the ribosomal subunits, specifically the 30S subunit in prokaryotes and the 40S subunit in eukaryotes (within the 80S ribosome), interfering with the translation process.[3][4] The primary mechanism involves the inhibition of translocation, the process by which the ribosome moves along the mRNA template. This compound B is thought to strengthen the interaction of peptidyl-tRNA in the ribosomal A-site, thereby preventing the elongation factor-dependent movement to the P-site.[4] This leads to a halt in polypeptide chain elongation and ultimately, cell death.
The following diagram illustrates the signaling pathway of this compound B's inhibitory action on protein synthesis.
Figure 1: Mechanism of Action of this compound B.
Quantitative Data on Antimicrobial Efficacy
The effectiveness of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[5] The following tables summarize the available MIC data for this compound B against various bacterial and fungal species. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and media used.
Antibacterial Activity
This compound B has demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 150 | [6] |
Further research is required to establish a more comprehensive database of MIC values for a wider range of bacterial pathogens.
Antifungal Activity
This compound B is also effective against a variety of fungal species, including yeasts and filamentous fungi.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | Multiple strains | 600 - 1000 | [7] |
| Mortierella alpina | - | >3200 | |
| Mortierella isabellina | - | 1600 | |
| Mortierella longicollis | - | 1600-3200 | |
| Mortierella verticillata | - | 50-100 | |
| Umbelopsis isabellina | - | 1600 | |
| Umbelopsis ramanniana | - | 1600 |
Note: The MIC values for Mortierella and Umbelopsis species are from a single study and may not be representative of all strains.
Experimental Protocols for Susceptibility Testing
Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for determining the MIC of antimicrobial agents. While specific protocols for this compound B are not explicitly detailed in these guidelines, the general procedures for aminoglycosides (for bacteria) and for antifungal agents can be adapted.
Broth Microdilution Method for Bacteria
The broth microdilution method is a widely used technique to determine the MIC of antibiotics.[8] The following is a generalized protocol based on CLSI guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
This compound B stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[9]
Procedure:
-
Prepare this compound B dilutions: Perform serial twofold dilutions of the this compound B stock solution in MHB in the wells of a 96-well plate to achieve a final volume of 100 µL per well. The concentration range should be chosen to encompass the expected MIC.
-
Prepare bacterial inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate microtiter plate: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound B dilutions and to a growth control well (containing only MHB). A sterility control well (containing only MHB) should also be included.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound B that completely inhibits visible growth of the bacteria. This can be determined visually or with a microplate reader.
Figure 2: Broth Microdilution Workflow for Bacteria.
Agar Dilution Method for Fungi
The agar dilution method is a reference method for antifungal susceptibility testing, particularly for filamentous fungi.[10]
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Agar
-
This compound B stock solution
-
Sterile petri dishes
-
Fungal inoculum (spore suspension or yeast suspension)
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC® 22019™, Candida krusei ATCC® 6258™)
Procedure:
-
Prepare this compound B agar plates: Prepare serial twofold dilutions of this compound B in molten RPMI-1640 agar. Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare fungal inoculum: For yeasts, prepare a suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL. For molds, prepare a spore suspension and adjust the concentration using a spectrophotometer and hemocytometer to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.
-
Inoculate plates: Spot a small volume (e.g., 1-10 µL) of the standardized fungal inoculum onto the surface of the agar plates, including a growth control plate without the antibiotic.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, until sufficient growth is observed on the control plate.
-
Determine MIC: The MIC is the lowest concentration of this compound B that causes a prominent decrease in growth compared to the growth control.
Figure 3: Agar Dilution Workflow for Fungi.
Conclusion
This compound B is an effective antimicrobial agent against a range of bacteria and fungi due to its ability to inhibit protein synthesis. While it is widely used as a selection agent in molecular biology, its potential as a therapeutic antimicrobial warrants further investigation. The compilation of comprehensive MIC data for a broader spectrum of pathogenic microorganisms is a critical next step. The standardized protocols outlined in this guide, adapted from established CLSI and EUCAST methodologies, provide a framework for researchers and drug development professionals to accurately assess the in vitro efficacy of this compound B and explore its potential applications in combating microbial infections.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. This compound B - Wikipedia [en.wikipedia.org]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. This compound B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of Candida albicans with a synthetic this compound B resistance gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
The hph Gene: A Comprehensive Technical Guide to Hygromycin Resistance
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The hph gene, encoding for Hygromycin B Phosphotransferase (HPH), is a cornerstone of modern molecular biology, serving as a dominant selectable marker in a vast array of organisms, from prokaryotes to higher eukaryotes. This document provides a detailed technical overview of the hph gene and its protein product, the mechanism of this compound B toxicity, and the enzymatic detoxification that confers resistance. It consolidates quantitative data, outlines detailed experimental protocols for its application, and presents visual diagrams of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research, scientific, and drug development applications.
Introduction to this compound B and the hph Gene
This compound B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2] It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it an effective selective agent.[1] Resistance to this compound B is conferred by the hph gene, which encodes the enzyme this compound B Phosphotransferase (HPH).[3] This enzyme, also referred to as this compound-B kinase, inactivates this compound B through phosphorylation, rendering the cell resistant to its cytotoxic effects.[4][5] The hph gene is widely used as a selectable marker in genetic engineering and cell biology to isolate and maintain cells that have been successfully transformed with a vector carrying the gene.[6][7]
Mechanism of Action: A Tale of Two Molecules
The interaction between this compound B and the cellular machinery, and the subsequent counter-action by the HPH enzyme, is a well-characterized molecular process.
This compound B: A Potent Inhibitor of Protein Synthesis
This compound B exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[8][9] This binding has several key consequences:
-
Inhibition of Translocation: this compound B potently inhibits the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[9][10][11] It is thought to lock the ribosome in a conformation that prevents this movement.[8]
-
Strengthening tRNA Binding: The antibiotic strengthens the interaction of tRNA in the ribosomal A-site, which can lead to mistranslation.[1]
-
Induction of Conformational Changes: Binding of this compound B induces a conformational change in the ribosome, differing from that of other aminoglycosides.[10] This change affects universally conserved adenosine residues in the 16S rRNA (in prokaryotes).[9][10]
The culmination of these effects is a complete halt in protein synthesis, leading to cell death.[11]
The hph Gene Product: A Neutralizing Phosphorylation
The hph gene encodes this compound B Phosphotransferase (HPH), an enzyme that belongs to the family of aminoglycoside phosphotransferases.[12][13] This enzyme specifically recognizes and inactivates this compound B. The mechanism of resistance is as follows:
-
Phosphorylation: HPH catalyzes the transfer of a phosphate group from a phosphate donor, typically ATP or GTP, to the this compound B molecule.[12][14]
-
Site of Modification: In the enzyme originating from Escherichia coli (APH(4)-Ia), this phosphorylation occurs at the 4-OH group on the hyosamine ring of this compound B.[12] In the enzyme from Streptomyces hygroscopicus (APH(7'')-Ia), the phosphorylation occurs at the 7''-hydroxyl group.[5][15]
-
Inactivation: The addition of the phosphate group to this compound B results in a modified molecule, 4-O-phosphothis compound B or 7''-O-phosphothis compound B, which can no longer bind effectively to the ribosome.[4][14] This loss of binding affinity prevents the inhibition of protein synthesis, allowing the cell to survive and proliferate in the presence of the antibiotic.
Quantitative Data
Enzyme Kinetics of this compound B Phosphotransferase
The efficiency of HPH in detoxifying this compound B can be described by its enzyme kinetics. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity.
| Enzyme Source | Substrate | Km Value (µM) | Reference |
| Streptomyces hygroscopicus | This compound B | 0.56 | [16] |
| Streptomyces hygroscopicus | ATP | 36.4 | [17] |
| APH(4)-Ia | This compound B | Not explicitly stated, but assays were run with 0.5 mM this compound B | [12] |
| APH(4)-Ia | ATP | Not explicitly stated, but assays were run with 1 mM ATP | [12] |
Note: Lower Km values indicate a higher affinity of the enzyme for its substrate.
Recommended this compound B Concentrations for Selection
The effective concentration of this compound B for selecting resistant cells varies depending on the organism and cell type. It is crucial to determine the optimal concentration empirically for each experimental system by performing a kill curve.
| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Commonly Used Concentration (µg/mL) | References |
| Mammalian Cells | 50 - 1000 | 200 | [18][19] |
| Plant Cells | 20 - 200 | 50 | [1][18] |
| Bacteria (E. coli) | 20 - 200 | 50 - 100 | [18][19] |
| Fungi | 200 - 1000 | Varies | [18] |
| Saccharomyces cerevisiae | - | 200 |
Experimental Protocols
Determination of Optimal this compound B Concentration (Kill Curve)
Objective: To determine the minimum concentration of this compound B required to kill non-transfected host cells within a desired timeframe (typically 7-14 days).[20][21]
Methodology:
-
Cell Plating: Seed the non-transfected host cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluency.[21][22] For adherent cells, a typical density is 0.8-3.0 × 10^5 cells/ml, while for suspension cells, it is 2.5-5.0 × 10^5 cells/ml.[22]
-
Antibiotic Addition: After allowing the cells to adhere (for adherent lines, typically overnight), replace the medium with fresh medium containing a range of this compound B concentrations.[21] A typical starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[21]
-
Incubation and Observation: Incubate the cells under their normal growth conditions.[21]
-
Medium Refreshment: Refresh the selective medium every 3-4 days.[21]
-
Viability Assessment: Observe the cells daily for signs of cytotoxicity and determine the percentage of viable cells at regular intervals.[20] This can be done visually or using viability assays such as MTT or trypan blue exclusion.
-
Optimal Concentration Selection: The optimal concentration is the lowest concentration that results in the death of the majority of cells within the desired timeframe (e.g., 7-10 days).[20][23]
Selection of Stably Transfected Cells
Objective: To select for and isolate cells that have successfully integrated the hph gene and express the HPH protein.
Methodology:
-
Transfection: Transfect the host cells with a vector containing the hph gene cassette under the control of an appropriate promoter for the target organism.
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-72 hours.[24]
-
Initiation of Selection: Replace the non-selective medium with a selection medium containing the predetermined optimal concentration of this compound B.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, refreshing the medium every 3-4 days. Non-transfected cells will gradually die off.
-
Colony Formation: Resistant cells will survive and proliferate, forming distinct colonies over a period of 10-14 days.
-
Isolation of Clones: Once colonies are visible, they can be individually picked and expanded to establish stable, clonal cell lines.
Construction of a this compound Resistance Gene Cassette
Objective: To create a functional expression cassette of the hph gene for insertion into a vector of choice.
Methodology:
-
Promoter and Terminator Selection: Choose a promoter and a terminator sequence that are active in the target organism. For example, in fungi, the Aspergillus nidulans trpC promoter and terminator are commonly used.[25] For plants, the CaMV 35S promoter is frequently employed.[25]
-
Gene Amplification: Amplify the coding sequence of the hph gene from a template plasmid (e.g., pBGgHg) using PCR.[25] The primers should be designed to add appropriate restriction sites to the ends of the gene for cloning.
-
Vector Ligation: Ligate the promoter, the hph gene, and the terminator sequence into a suitable backbone vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
-
Sequence Verification: Sequence the final construct to ensure the integrity and correct orientation of the gene cassette.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound B cytotoxicity in a susceptible host cell.
Caption: Mechanism of this compound resistance conferred by the hph gene.
Caption: Experimental workflow for generating a stable cell line using this compound selection.
Conclusion
The hph gene, in conjunction with this compound B, provides a robust and widely applicable system for the selection of genetically modified organisms. A thorough understanding of the underlying molecular mechanisms, coupled with careful optimization of experimental parameters, is essential for its successful implementation. This guide has provided a comprehensive overview of the key technical aspects of the this compound resistance system, intended to serve as a valuable resource for researchers and professionals in the life sciences. The detailed protocols and visual aids are designed to facilitate the practical application of this powerful selection tool in a variety of research and development contexts.
References
- 1. This compound B - Wikipedia [en.wikipedia.org]
- 2. bipublication.com [bipublication.com]
- 3. Plasmid-encoded this compound B resistance: the sequence of this compound B phosphotransferase gene and its expression in Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary crystallographic analysis of this compound B phosphotransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-B kinase - Wikipedia [en.wikipedia.org]
- 6. This compound phosphotransferase hpt: Topics by Science.gov [science.gov]
- 7. Expression of this compound Phosphotransferase Alters Virulence of Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. glpbio.com [glpbio.com]
- 10. Structural basis for this compound B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the mode of action of this compound B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and Function of APH(4)-Ia, a this compound B Resistance Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Crystallization and preliminary crystallographic analysis of this compound B phosphotransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for the substrate recognition of aminoglycoside 7′′-phosphotransferase-Ia from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and characterization of a this compound B phosphotransferase from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. astralscientific.com.au [astralscientific.com.au]
- 19. invivogen.com [invivogen.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tools.mirusbio.com [tools.mirusbio.com]
- 23. mpbio.com [mpbio.com]
- 24. takara.co.kr [takara.co.kr]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Antibiotic Selection in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The use of antibiotics in cell culture is a cornerstone of modern biological research and biopharmaceutical development. Whether for the prevention of costly contamination or the selection of genetically engineered cells, a thorough understanding of the principles governing their use is paramount. This guide provides a detailed overview of the core tenets of antibiotic selection, offering structured data, comprehensive experimental protocols, and visualizations of key biological and experimental processes to empower researchers in their cell culture endeavors.
The Dual Roles of Antibiotics in Cell Culture: Contamination Control and Genetic Selection
Antibiotics serve two primary functions in the cell culture laboratory: the prevention and elimination of microbial contamination and the selection of cells that have been successfully genetically modified.
Contamination Control:
Bacterial and fungal contaminations are a significant concern in cell culture, capable of rapidly colonizing nutrient-rich media, leading to turbidity, pH changes, and ultimately, the loss of valuable cell lines.[1] Prophylactic use of antibiotics can provide a crucial layer of protection, especially when working with primary cultures, which have a higher risk of contamination, or in environments with multiple users.[1] The most common choice for this purpose is a combination of Penicillin and Streptomycin (Pen-Strep). However, it is critical to recognize that the routine, long-term use of antibiotics for contamination control is discouraged by many experts as it can mask low-level infections, lead to the development of antibiotic-resistant microbes, and potentially alter cellular metabolism and gene expression.[2][3]
Genetic Selection:
A more specialized and powerful application of antibiotics in cell culture is the selection of cells that have incorporated a specific gene of interest. This is a fundamental technique in the creation of stable cell lines for research and bioproduction.[4] The process involves introducing a plasmid into the host cells that contains not only the gene of interest but also a gene conferring resistance to a specific antibiotic.[4] When the cell population is subsequently cultured in the presence of this antibiotic, only the cells that have successfully integrated the plasmid into their genome will survive and proliferate.[5] Common selection antibiotics include Puromycin, G418 (Geneticin), Hygromycin B, and Blasticidin.[4]
Common Antibiotics in Cell Culture: Mechanisms and Working Concentrations
The choice of antibiotic depends on its intended purpose—contamination control or selection—and the specific cell line being used. Different cell types exhibit varying sensitivities to antibiotics.
Antibiotics for Contamination Control
The following table summarizes the most widely used antibiotics for preventing bacterial and fungal contamination in cell culture.
| Antibiotic/Antimycotic | Target Organisms | Mechanism of Action | Typical Working Concentration |
| Penicillin-Streptomycin (Pen-Strep) | Gram-positive and Gram-negative bacteria | Penicillin inhibits bacterial cell wall synthesis.[6] Streptomycin binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[6] | 50-100 I.U./mL Penicillin, 50-100 µg/mL Streptomycin |
| Gentamicin | Gram-positive and Gram-negative bacteria | An aminoglycoside that binds to the 30S ribosomal subunit, inhibiting protein synthesis.[7] | 50 µg/mL |
| Amphotericin B | Fungi and yeasts | Binds to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[8] | 0.25-2.5 µg/mL |
Antibiotics for Stable Cell Line Selection
The selection of an appropriate antibiotic is dictated by the resistance gene present on the expression vector. The optimal concentration for selection is highly cell-line dependent and must be determined empirically through a kill curve analysis.
| Selection Antibiotic | Resistance Gene | Mechanism of Action | Typical Working Concentration Range (Mammalian Cells) |
| G418 (Geneticin) | neo (Neomycin phosphotransferase) | An aminoglycoside that inhibits protein synthesis by interfering with 80S ribosome function.[9] | 200-800 µg/mL[5] |
| Puromycin | pac (Puromycin N-acetyl-transferase) | An aminonucleoside that causes premature chain termination during translation.[10] | 0.5-10 µg/mL[2] |
| This compound B | hph (this compound phosphotransferase) | An aminoglycoside that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[11] | 50-500 µg/mL[12] |
| Blasticidin S | bsr or BSD (Blasticidin S deaminase) | A nucleoside antibiotic that inhibits peptide bond formation in both prokaryotes and eukaryotes.[13] | 1-20 µg/mL[14] |
| Zeocin™ | Sh ble (Streptoalloteichus hindustanus bleomycin resistance) | A member of the bleomycin family that intercalates into DNA and causes strand breaks.[9] | 50-400 µg/mL[12] |
Off-Target Effects and Cellular Impact of Antibiotics
While invaluable tools, antibiotics are not biologically inert and can exert off-target effects on eukaryotic cells, potentially confounding experimental results. It is crucial for researchers to be aware of these potential artifacts.
Studies have shown that commonly used antibiotics can significantly alter gene expression in cultured cells.[15] For instance, treating HepG2 liver cells with Penicillin-Streptomycin was found to alter the expression of 209 genes, with significant enrichment in pathways related to "xenobiotic metabolism signaling" and "PXR/RXR activation".[1][15] This suggests that the presence of these antibiotics can induce a cellular stress response and impact pathways involved in drug metabolism.[1]
Furthermore, some antibiotics can affect fundamental cellular processes. Streptomycin has been shown to reduce protein synthesis and differentiation in C2C12 myotubes.[16] Gentamicin can induce the production of reactive oxygen species (ROS) and sensitize cancer cells to certain anticancer agents.[17]
Visualizing Potential Signaling Pathway Alterations
The following diagram illustrates a hypothetical signaling pathway potentially affected by the off-target effects of certain antibiotics, leading to cellular stress responses and altered gene expression.
Experimental Protocols
Precise and reproducible experimental outcomes rely on well-defined protocols. The following sections detail essential methodologies for the effective use of antibiotics in cell culture.
Protocol for Routine Contamination Control
This protocol outlines the standard procedure for using antibiotics to prevent microbial contamination in routine cell culture.
Materials:
-
Complete cell culture medium
-
Antibiotic solution (e.g., 100x Penicillin-Streptomycin)
-
Sterile pipettes and tubes
Procedure:
-
Thaw the antibiotic solution according to the manufacturer's instructions.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of the antibiotic stock solution to your complete cell culture medium to achieve the desired final concentration. For a 100x stock solution, a 1:100 dilution is typically used.
-
Mix the medium thoroughly by gentle inversion.
-
Use the antibiotic-supplemented medium for routine cell culture, including feeding and passaging of cells.
-
It is recommended to also maintain a parallel culture of the same cells in antibiotic-free medium as a control, especially for long-term experiments, to monitor for any potential off-target effects of the antibiotics.[2]
-
Regularly observe cultures for any signs of contamination. The absence of visible contamination in the presence of antibiotics does not guarantee the absence of low-level or antibiotic-resistant contaminants.
Protocol for Determining Optimal Antibiotic Concentration (Kill Curve Assay)
A kill curve is a dose-response experiment essential for determining the minimum concentration of a selection antibiotic required to kill all non-transfected cells. This concentration will then be used for the selection of stably transfected cells.
Materials:
-
Healthy, actively dividing cells of the desired cell line
-
Complete cell culture medium
-
Selection antibiotic of interest (e.g., G418, Puromycin)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Sterile pipettes and tubes
Procedure:
-
Cell Plating: On Day 0, seed your cells in a multi-well plate at a density that will result in approximately 25-50% confluency on the day the antibiotic is added.[18]
-
Antibiotic Dilution Series: On Day 1, prepare a series of dilutions of the selection antibiotic in complete cell culture medium. The concentration range will depend on the antibiotic being tested (refer to the table in section 2.2 for guidance). It is crucial to include a "no antibiotic" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the antibiotic.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions.
-
Medium Replacement: Replace the selective medium every 2-3 days.[5]
-
Monitoring Cell Viability: Observe the cells daily using a microscope and record the degree of cell death at each antibiotic concentration.
-
Determining the Optimal Concentration: After 7-14 days, determine the lowest concentration of the antibiotic that results in 100% cell death. This is the optimal concentration to be used for stable cell line selection.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | Technology Networks [technologynetworks.com]
- 4. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. abo.com.pl [abo.com.pl]
- 7. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Culture Contamination | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Selection Antibiotics | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. invivogen.com [invivogen.com]
- 12. invivogen.com [invivogen.com]
- 13. agscientific.com [agscientific.com]
- 14. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. horizondiscovery.com [horizondiscovery.com]
Methodological & Application
Preparation and Storage of Hygromycin B Solution: A Detailed Guide for Researchers
Application Note
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is widely utilized in molecular biology research as a selective agent for bacteria, fungi, and higher eukaryotic cells that have been genetically modified to express the this compound resistance gene (hph). This gene encodes a phosphotransferase that inactivates this compound B by phosphorylation, allowing for the selection and maintenance of successfully transfected or transformed cells.[1][2] The antibiotic functions by inhibiting protein synthesis, which it achieves by binding to the ribosomal subunits and disrupting the translocation of tRNA and mRNA.[2][3][4] This document provides detailed protocols for the preparation and storage of this compound B solutions to ensure its efficacy and stability for research applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of this compound B solutions.
| Parameter | Value | Notes |
| Molecular Weight | 527.52 g/mol | [2] |
| Solubility in Water | >50 mg/mL | [5][6] |
| Recommended Stock Solution Concentration | 50 - 100 mg/mL | [7] |
| Storage of Powder | 2 - 8°C | The dry solid is stable for at least five years at this temperature.[5][6] |
| Storage of Stock Solution (>50 mg/mL) | 4°C or -20°C | Stable for up to two years at 4°C.[7][8] Some reports suggest avoiding freezing as it may lead to loss of activity.[5][6] |
| Storage of Working Solution (<2 mg/mL) | 4°C | Stable for approximately one month.[8] |
| Typical Working Concentration (Mammalian Cells) | 50 - 1000 µg/mL | The optimal concentration is cell-type dependent and must be determined empirically.[1][2][7] |
| Typical Working Concentration (Plant Cells) | 20 - 200 µg/mL | [1] |
| Typical Working Concentration (Bacteria) | 20 - 200 µg/mL | [1] |
| Typical Working Concentration (Fungi) | 200 - 1000 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound B Stock Solution (50 mg/mL)
Materials:
-
This compound B powder
-
Sterile, deionized, and nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-use Preparation: Before opening, allow the this compound B powder container to equilibrate to room temperature for approximately 30 minutes to prevent condensation.[2]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound B powder. For a 10 mL stock solution of 50 mg/mL, weigh 500 mg of the powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of sterile water or PBS to the powder and gently vortex to create a slurry. Gradually add the remaining solvent to reach the final desired volume (e.g., 10 mL). Mix by inversion until the powder is completely dissolved. The solution will appear as a brown-colored liquid.[2]
-
Sterilization: Do not autoclave this compound B solutions, as heat can inactivate the antibiotic.[2][8] Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles if stored at -20°C.[7] Store the aliquots at 4°C for up to two years or at -20°C.[7][8] Note that some sources advise against freezing the solution to prevent potential loss of activity.[5][6]
Protocol 2: Determining Optimal Working Concentration (Kill Curve)
The optimal concentration of this compound B required to select for resistant cells varies significantly among different cell types. Therefore, it is essential to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration that effectively kills non-transfected cells within a desired timeframe (typically 7-10 days).[1][6]
Materials:
-
Non-transfected host cell line
-
Complete cell culture medium
-
This compound B stock solution (e.g., 50 mg/mL)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO2)
-
Microscope for cell viability assessment
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating: Seed the non-transfected cells into the wells of a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.[6][9] For adherent cells, allow them to attach overnight.
-
Preparation of this compound B Dilutions: Prepare a series of dilutions of this compound B in complete culture medium. A typical range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound B. Include a "no antibiotic" control.
-
Incubation and Monitoring: Incubate the plates under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Determining Viability: At regular intervals (e.g., every 2-3 days for 7-10 days), determine the percentage of viable cells in each concentration compared to the untreated control.[6] This can be done by visual inspection, trypan blue exclusion assay, or other cell viability assays.
-
Selection of Optimal Concentration: The optimal working concentration is the lowest concentration of this compound B that results in complete cell death of the non-transfected host cells within the desired timeframe (e.g., 7-10 days).[1][6] This concentration will then be used for the selection of transfected cells.
Visualizations
Caption: Experimental workflow for preparing and storing this compound B solution.
Caption: Mechanism of action of this compound B in inhibiting protein synthesis.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. This compound B - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 101.200.202.226 [101.200.202.226]
- 8. mpbio.com [mpbio.com]
- 9. takara.co.kr [takara.co.kr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Step-by-Step Guide for Hygromycin Selection of Transfected Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the selection of transfected cells using Hygromycin B. It includes detailed protocols for determining the optimal antibiotic concentration, performing the selection of stably transfected cells, and maintaining the resulting cell lines.
This compound B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that kills bacteria, fungi, and higher eukaryotic cells by inhibiting protein synthesis.[1][2][3] Its mechanism of action involves binding to the 80S subunit of the ribosome, which disrupts translocation and leads to the cessation of protein elongation.[4][5] Resistance to this compound B is conferred by the this compound phosphotransferase (hph) gene, which inactivates the antibiotic through phosphorylation.[1][2][5] This makes this compound B a widely used selective agent in gene transfer experiments.[1]
Determining the Optimal this compound B Concentration: The Kill Curve
Prior to selecting transfected cells, it is crucial to determine the minimum concentration of this compound B required to kill non-transfected host cells. This is achieved by performing a kill curve experiment. The optimal concentration can vary significantly depending on the cell line, media, growth conditions, and even the batch of this compound B.[6][7]
Experimental Protocol: Kill Curve Determination
-
Cell Seeding:
-
For adherent cells, seed cells in a 24-well plate at a density of 0.8-3.0 x 10^5 cells/mL in 0.5 mL of complete growth medium per well.[8]
-
For suspension cells, seed at a density of 2.5-5.0 x 10^5 cells/mL.[8]
-
Allow cells to adhere and recover for 24 hours at 37°C. The confluency should be around 20-25% before adding the antibiotic.[2]
-
-
This compound B Titration:
-
Prepare a range of this compound B concentrations in fresh culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[6][9]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound B.[6] Include a no-antibiotic control.[8]
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Quantitative Data Summary: Recommended this compound B Concentrations
The following table summarizes typical working concentrations for various cell types. However, it is imperative to perform a kill curve for your specific cell line.
| Cell Type | Recommended this compound B Concentration (µg/mL) | References |
| Mammalian Cells (general) | 100 - 1000 | [10][11] |
| CHO | ~250 | [12] |
| HeLa | ~550 | [12] |
| Jurkat T cell | ~1000 | [12] |
| S2 Drosophila | 200 - 300 | [12] |
| Bacteria (E. coli) | 50 - 100 | [13] |
| Plant Cells | 30 - 75 (mg/L) | [1] |
Selection of Stably Transfected Cells
Once the optimal this compound B concentration is determined, you can proceed with the selection of your transfected cells.
Experimental Protocol: Stable Cell Line Selection
-
Transfection:
-
Transfect your cells with the plasmid containing your gene of interest and the this compound resistance gene (hph) using your preferred transfection method.
-
It is advisable to include a control transfection with a vector that does not contain the gene of interest.
-
-
Recovery Period:
-
Initiation of Selection:
-
After the recovery period, passage the cells and plate them in a fresh culture vessel with a complete growth medium containing the predetermined optimal concentration of this compound B.[14]
-
-
Maintenance of Selection:
-
Isolation of Resistant Colonies:
-
Resistant colonies will typically become visible after 2-3 weeks.[14]
-
Once discrete colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.[14]
-
-
Expansion and Maintenance:
-
Expand the isolated clones in a selective medium to generate a stable cell line.
-
For long-term maintenance, a lower concentration of this compound B can often be used.
-
Visualizing the Process and Mechanism
Mechanism of Action of this compound B
This compound B inhibits protein synthesis by binding to the A-site of the ribosome, which strengthens the interaction of tRNA binding and prevents the translocation of mRNA and tRNA.[1][4] This ultimately halts protein elongation.
Caption: Mechanism of this compound B action on the ribosome.
Experimental Workflow for this compound Selection
The following diagram outlines the key steps involved in generating a stable cell line using this compound B selection.
Caption: Workflow for generating stable cell lines via this compound B selection.
Troubleshooting
| Problem | Possible Cause | Solution |
| No resistant colonies | - this compound B concentration too high- Transfection efficiency was low- Cells are unhealthy | - Re-evaluate the kill curve- Optimize transfection protocol- Ensure cells are healthy and in the logarithmic growth phase before transfection |
| High background of non-resistant cells | - this compound B concentration too low- Cell density is too high- Incomplete cell death | - Re-evaluate the kill curve and use a higher concentration- Plate cells at a lower density for selection- Extend the selection period and ensure regular media changes to maintain antibiotic activity[15] |
| Slow growth of resistant colonies | - this compound B concentration is slightly too high- The integrated gene is toxic to the cells | - Reduce the this compound B concentration for maintenance after initial selection- Use an inducible expression system |
Storage and Handling of this compound B
-
Storage: this compound B solutions should be stored at 2-8°C and protected from light.[6][10] Avoid freezing, as this can lead to a loss of activity.[6][10] The dry powder is stable for at least five years when stored at 2-8°C.[6][10]
-
Preparation: this compound B is soluble in water (>50 mg/mL).[6][10] Solutions should be sterile-filtered and not autoclaved.[6][10]
References
- 1. This compound B - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Studies on the mode of action of this compound B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing a Titration Kill Curve (G418, this compound B and Puromycin) [protocols.io]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. manuals.cellecta.com [manuals.cellecta.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Selection Antibiotics | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. invivogen.com [invivogen.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound selection problem - Transfection and Transduction [protocol-online.org]
Dual Antibiotic Selection: A Comprehensive Guide for Robust Stable Cell Line Generation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines expressing one or more transgenes is a cornerstone of modern biological research and drug development. A critical step in this process is the selection of cells that have successfully integrated the gene of interest into their genome. While single antibiotic selection is a widely used method, the use of a dual antibiotic selection strategy, particularly with hygromycin in combination with another antibiotic such as G418, puromycin, or blasticidin, offers several advantages. This approach allows for the simultaneous or sequential selection of cells expressing two different transgenes, each linked to a distinct antibiotic resistance marker. This is particularly useful for applications requiring the co-expression of multiple proteins, such as in the production of therapeutic antibodies, the study of protein-protein interactions, or the engineering of complex cellular models.
This document provides detailed application notes and protocols for implementing a dual antibiotic selection strategy with this compound. It covers the mechanisms of action of commonly used antibiotics, protocols for determining optimal antibiotic concentrations, and step-by-step procedures for both simultaneous and sequential dual selection. Additionally, it includes troubleshooting guidance and visual workflows to facilitate the successful generation of double-stable cell lines.
Mechanisms of Action of Selection Antibiotics
Understanding the distinct mechanisms by which selection antibiotics induce cell death is crucial for designing effective single and dual selection strategies. The four antibiotics discussed here—this compound B, G418, puromycin, and blasticidin—all function by inhibiting protein synthesis, but they target different stages of this fundamental cellular process.
-
This compound B: This aminoglycoside antibiotic inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] It specifically interferes with the translocation step of the ribosome along the mRNA molecule, effectively halting the elongation of the polypeptide chain.[1] this compound B has been shown to induce p53-independent apoptosis in susceptible cells.[2]
-
G418 (Geneticin®): G418 is also an aminoglycoside antibiotic that is structurally similar to neomycin and gentamicin. It disrupts protein synthesis by binding to the 80S ribosome, leading to mistranslation and premature termination of protein synthesis. Resistance to G418 is conferred by the neomycin phosphotransferase (neo) gene.
-
Puromycin: This aminonucleoside antibiotic mimics the structure of an aminoacyl-tRNA. It is incorporated into the growing polypeptide chain, causing premature chain termination and the release of truncated, non-functional proteins. Puromycin is toxic to both prokaryotic and eukaryotic cells.[3] Studies have shown that puromycin can induce p53-dependent apoptosis.[4][5][6]
-
Blasticidin S: A nucleoside antibiotic, blasticidin S inhibits protein synthesis by interfering with peptide bond formation in the ribosome.[7] It binds to the P-site of the ribosome, distorting the conformation of the tRNA and inhibiting both peptide bond formation and the termination of translation.[8][9]
Data Presentation: Antibiotic Working Concentrations
The optimal concentration of a selection antibiotic is highly cell line-dependent and must be determined empirically for each new cell line or when using a new lot of antibiotic. The following table provides a general range of working concentrations for single-antibiotic selection in mammalian cells. For dual selection, it is recommended to perform a kill curve titration for each antibiotic individually and then test them in combination.
| Antibiotic | Typical Working Concentration (Single Selection) | Cell Line Examples and Specific Concentrations |
| This compound B | 50 - 1000 µg/mL | HEK293: 100-200 µg/mLHeLa: 500 µg/mLCHO: 200 µg/mL[10] |
| G418 (Geneticin®) | 100 - 2000 µg/mL | HEK293: 400 µg/mLHeLa: 400 µg/mL[10]A549: 800 µg/mL[11] |
| Puromycin | 0.5 - 10 µg/mL | HEK293: 1-2 µg/mLAdherent Cells: 2-5 µg/mL[3]Suspension Cells: 0.5-2 µg/mL[3] |
| Blasticidin S | 1 - 30 µg/mL | HEK293: 5-15 µg/mLCHO: 5-10 µg/mLHeLa: 2.5-10 µg/mL |
Experimental Protocols
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
Before initiating a dual selection experiment, it is imperative to determine the minimum concentration of each antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days). This is achieved by generating a "kill curve."
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound B stock solution
-
Second antibiotic stock solution (G418, Puromycin, or Blasticidin S)
-
Multi-well tissue culture plates (24- or 96-well)
-
Trypan blue solution or other viability assay reagents
Procedure:
-
Cell Plating: Seed the parental cells into the wells of a multi-well plate at a density that will not reach confluency during the course of the experiment. Allow the cells to adhere overnight.
-
Antibiotic Dilution Series: Prepare a series of dilutions of each antibiotic in complete culture medium. It is recommended to test a broad range of concentrations initially (e.g., 8-10 different concentrations).
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.[12]
-
Medium Replacement: Replace the antibiotic-containing medium every 2-3 days.[13]
-
Viability Assessment: After 7-14 days, assess cell viability in each well using a method such as Trypan blue exclusion or a commercial viability assay (e.g., MTT assay).
-
Data Analysis: Plot the percentage of viable cells against the antibiotic concentration. The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within the desired timeframe.[11]
Protocol 2: Generating Dual-Resistant Stable Cell Lines
This protocol outlines the general steps for generating stable cell lines using dual antibiotic selection. This can be performed either simultaneously (adding both antibiotics at the same time) or sequentially (adding one antibiotic first, followed by the second).
Materials:
-
Host cell line
-
Two expression vectors, each containing a gene of interest and a different antibiotic resistance marker (e.g., this compound resistance and neomycin resistance)
-
Transfection reagent
-
Complete cell culture medium
-
This compound B at the predetermined optimal concentration
-
Second antibiotic (G418, Puromycin, or Blasticidin S) at the predetermined optimal concentration
-
Cloning cylinders or 96-well plates for clonal isolation
Procedure:
A. Co-transfection:
-
Transfect the host cells with both expression vectors simultaneously using an optimized transfection protocol for your cell line. It is recommended to use a 1:1 molar ratio of the two plasmids.
B. Selection (Choose one of the following methods):
Method 1: Simultaneous Dual Selection
-
Recovery: Allow the cells to recover and express the resistance genes for 24-48 hours post-transfection in non-selective medium.[13]
-
Initiate Selection: Passage the cells into fresh medium containing both this compound B and the second antibiotic at their predetermined optimal concentrations.
-
Maintain Selection: Continue to culture the cells in the dual-antibiotic medium, replacing the medium every 2-3 days.[13] Most non-transfected cells should die within the first week.
-
Colony Formation: Monitor the plates for the formation of resistant colonies, which typically appear within 2-3 weeks.
Method 2: Sequential Dual Selection
-
Recovery: Allow the cells to recover for 24-48 hours post-transfection in non-selective medium.
-
First Selection: Passage the cells into medium containing the first selection antibiotic (e.g., this compound B).
-
Maintain First Selection: Culture the cells in the presence of the first antibiotic until resistant colonies appear and non-transfected cells are eliminated.
-
Second Selection: Passage the resistant colonies into medium containing both the first and second selection antibiotics.
-
Maintain Dual Selection: Continue to culture the cells in the dual-antibiotic medium until double-resistant colonies are established.
C. Isolation and Expansion of Clones:
-
Once discrete colonies are visible, isolate individual clones using cloning cylinders or by limiting dilution into 96-well plates.
-
Expand the isolated clones in dual-antibiotic selection medium.
-
Verification: Screen the expanded clones for the expression of both genes of interest using appropriate methods such as Western blotting, qPCR, or functional assays.
-
Cryopreservation: Cryopreserve the verified double-stable cell lines for long-term storage.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the cytotoxic effects of this compound B and puromycin.
Caption: this compound B induces p53-independent apoptosis by inhibiting ribosomal translocation.
Caption: Puromycin induces p53-dependent apoptosis through ribosomal stress.
Experimental Workflow
The following diagram outlines the workflow for generating a dual-stable cell line using simultaneous antibiotic selection.
Caption: Workflow for generating dual-stable cell lines with simultaneous selection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Massive cell death, including resistant cells | Antibiotic concentrations are too high for dual selection. | Re-evaluate the kill curve for each antibiotic. Consider reducing the concentration of one or both antibiotics when used in combination. |
| No resistant colonies appear | Low transfection efficiency. Ineffective antibiotic concentrations. Toxicity of the expressed proteins. | Optimize the transfection protocol. Verify the optimal antibiotic concentrations using a kill curve. Use an inducible expression system if the proteins of interest are toxic. |
| High background of non-transfected cells surviving | Antibiotic concentrations are too low. Antibiotic has degraded. | Increase the antibiotic concentrations. Use a fresh stock of antibiotics. Store antibiotics properly to maintain potency. |
| Loss of expression of one or both transgenes over time | Gene silencing. Instability of the integrated transgenes. | Maintain the cells under continuous dual antibiotic selection. Re-clone the stable cell line from a frozen stock. |
| Difficulty with simultaneous selection | Synergistic toxic effects of the two antibiotics. | Try a sequential selection approach. Select with one antibiotic first to establish a pool of resistant cells, then introduce the second antibiotic. |
Conclusion
Dual antibiotic selection with this compound and another antibiotic is a powerful technique for generating stable cell lines that co-express multiple transgenes. By carefully determining the optimal antibiotic concentrations and following a systematic workflow, researchers can efficiently isolate and expand double-stable cell lines for a wide range of applications. The protocols and guidelines provided in this document offer a comprehensive resource for successfully implementing this advanced cell engineering strategy.
References
- 1. Induction of p53-independent apoptosis by this compound B: suppression by Bcl-2 and adenovirus E1B 19-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection Antibiotics | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. p53-Dependent Apoptotic Effect of Puromycin via Binding of Ribosomal Protein L5 and L11 to MDM2 and its Combination Effect with RITA or Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blasticidin S inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. benchchem.com [benchchem.com]
- 13. Stable cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
Application Notes and Protocols for Lentiviral Transduction with Hygromycin Selection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the transduction of mammalian cells using lentiviral vectors and the subsequent selection of stably transduced cells using Hygromycin B. This method is a cornerstone for establishing cell lines with stable expression of a gene of interest or knockdown of a target gene, crucial for various research and drug development applications.
Introduction
Lentiviral vectors are a powerful tool for gene delivery, capable of transducing a wide range of dividing and non-dividing mammalian cells with high efficiency. These vectors integrate into the host cell genome, leading to long-term, stable expression of the transgene.[1] A selectable marker, such as the this compound resistance gene (hph), is often incorporated into the lentiviral vector. This allows for the selection of successfully transduced cells by treating the cell population with this compound B, an aminoglycoside antibiotic that inhibits protein synthesis in eukaryotic cells.[2][3] The hph gene encodes a phosphotransferase that inactivates this compound B by phosphorylation, thus conferring resistance to the transduced cells.[4][5] This protocol outlines the steps for determining the optimal this compound B concentration, performing lentiviral transduction, and selecting for a stable pool of transduced cells.
Data Presentation
Table 1: Recommended this compound B Concentrations for Selection
The optimal concentration of this compound B for selection varies depending on the cell type. It is crucial to determine the minimum concentration that effectively kills non-transduced cells within 7-10 days. This is typically achieved by performing a kill curve experiment.[6][7][8]
| Cell Type | Recommended this compound B Concentration Range (µg/mL) |
| Mammalian Cells (General) | 50 - 1000 |
| Common Mammalian Cell Lines (e.g., HEK293T, HeLa) | 100 - 500 |
| Primary Cells | 50 - 200 |
| Stem Cells | 50 - 100 |
Note: These are general ranges. The optimal concentration for a specific cell line should be empirically determined.
Table 2: Lentiviral Transduction and Selection Timeline
| Day | Procedure |
| 1 | Seed target cells. |
| 2 | Transduce cells with lentiviral particles. |
| 3 | Replace virus-containing medium with fresh medium. |
| 4-5 | (Optional) Passage cells if confluent. |
| 5+ | Begin this compound selection. |
| Every 3-4 days | Replace with fresh this compound-containing medium. |
| 7-14 days post-selection | Observe for the emergence of resistant colonies and elimination of non-transduced cells. |
| 14+ days post-selection | Expand the stable pool of transduced cells. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound B Concentration (Kill Curve)
This protocol is essential to determine the lowest concentration of this compound B that effectively kills your specific non-transduced host cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound B solution (typically 50 mg/mL stock)
-
96-well or 24-well tissue culture plates
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well or 24-well plate at a density that allows for several days of growth without reaching confluency. Include a "no cells" control for background measurement.
-
Prepare this compound B Dilutions: Prepare a series of dilutions of this compound B in your complete cell culture medium. A typical range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[6]
-
Add this compound B: After allowing the cells to adhere overnight, replace the medium with the prepared this compound B dilutions. Culture the cells in the incubator.
-
Monitor Cell Viability: Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of this compound B that results in complete cell death of the non-transduced cells within 7-10 days.[7]
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Lentiviral particles (containing your gene of interest and the this compound resistance gene)
-
Complete cell culture medium
-
Polybrene (optional, transduction enhancer)
-
6-well or 12-well tissue culture plates
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transduction, seed your target cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Prepare Transduction Medium: On the day of transduction, prepare the transduction medium by adding the desired amount of lentiviral particles to the complete cell culture medium. The amount of virus to add is determined by the multiplicity of infection (MOI), which is the ratio of viral particles to the number of cells. If using, add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[1]
-
Transduction: Remove the existing medium from the cells and add the transduction medium. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells with the virus for 12-24 hours at 37°C with 5% CO2.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, complete cell culture medium.
Protocol 3: this compound B Selection of Stably Transduced Cells
Materials:
-
Transduced cells (from Protocol 2)
-
Complete cell culture medium containing the predetermined optimal concentration of this compound B (from Protocol 1)
-
Tissue culture plates or flasks for expansion
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initiate Selection: 48-72 hours post-transduction, aspirate the medium and replace it with fresh complete medium containing the optimal concentration of this compound B.[9]
-
Maintain Selection: Replace the this compound-containing medium every 3-4 days to remove dead cells and maintain selective pressure.[6]
-
Monitor Selection: Observe the cells regularly. Non-transduced cells will begin to die, while resistant, transduced cells will survive and proliferate, forming colonies.
-
Expand Stable Pool: Once the non-transduced cells are eliminated and resistant colonies are visible (typically 7-14 days), the remaining cells can be considered a stable pool. These cells can then be expanded for downstream applications.
Mandatory Visualization
Caption: Experimental workflow for lentiviral transduction and this compound selection.
Caption: Simplified overview of the lentiviral entry and integration pathway.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound B - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. agscientific.com [agscientific.com]
- 5. grokipedia.com [grokipedia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. addgene.org [addgene.org]
Understanding the Duration of Hygromycin Selection: A Detailed Guide
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Hygromycin B is a pivotal aminoglycoside antibiotic utilized in molecular biology for the selection of prokaryotic and eukaryotic cells that have been successfully transfected with a plasmid conferring this compound resistance. The duration of this selection process is not a fixed value but is contingent upon several factors, primarily the cell type and the concentration of this compound B employed. This guide provides a comprehensive overview of the typical timeline for this compound selection, detailed protocols for optimizing this process, and critical factors that can influence its duration.
Factors Influencing this compound Selection Time
The time required to generate stable cell lines using this compound B selection is a multi-stage process, with the initial and most critical step being the determination of the optimal antibiotic concentration. This is achieved through a dose-response experiment known as a "kill curve."
Key determinants of selection duration include:
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound B.[1][2] Rapidly proliferating cells are generally more susceptible and die faster than slowly dividing cells.[3]
-
This compound B Concentration: The concentration of the antibiotic directly impacts the rate of cell death. An optimal concentration should be high enough to eliminate non-transfected cells within a reasonable timeframe without being excessively toxic to transfected cells.
-
Cell Plating Density: A high cell density can reduce the effective concentration of the antibiotic, potentially allowing non-resistant cells to survive longer.[3]
-
Metabolic Rate of Cells: The physiological state of the cells can influence their susceptibility to the antibiotic.
-
Purity and Lot-to-Lot Variation of this compound B: The potency of this compound B can vary between different batches and suppliers, necessitating a new kill curve for each new lot.[4][5]
Typical Timelines for this compound Selection
The overall process of establishing a stable cell line using this compound selection can be broken down into two main phases: the kill curve determination and the selection of transfected cells.
| Phase | Typical Duration | Key Objectives |
| Kill Curve Determination | 7 - 14 days[1][4] | To identify the minimum concentration of this compound B that effectively kills all non-transfected cells within this timeframe. |
| Stable Cell Line Selection | 10 days - 3 weeks[6][7] | To select for and expand colonies of cells that have successfully integrated the this compound resistance gene. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound B Concentration via a Kill Curve
This protocol is essential to establish the lowest concentration of this compound B that effectively kills the parental (non-transfected) cell line within 7-14 days.[1][4]
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound B solution
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or other viability assay reagents (optional)
Procedure:
-
Cell Seeding:
-
Antibiotic Addition:
-
Prepare a series of dilutions of this compound B in complete culture medium. A common starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4]
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound B. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Data Collection and Analysis:
-
After 7-10 days, determine the percentage of viable cells in each well. This can be done by visual inspection, cell counting, or a viability assay (e.g., MTT).
-
The optimal concentration is the lowest concentration of this compound B that results in complete cell death of the non-transfected cells within the 7-14 day period.[4][10]
-
Protocol 2: Generation of Stable Cell Lines with this compound B Selection
Once the optimal this compound B concentration is determined, you can proceed with selecting your transfected cells.
Materials:
-
Transfected cell population
-
Complete cell culture medium
-
This compound B solution at the predetermined optimal concentration
-
Cell culture flasks or plates
Procedure:
-
Post-Transfection Culture:
-
Initiation of Selection:
-
Maintenance of Selection:
-
Replace the selective medium every 3-4 days to maintain the antibiotic pressure and replenish nutrients.[6]
-
-
Monitoring Colony Formation:
-
Observe the plates regularly for the appearance of resistant colonies (foci). This typically takes 10 days to 3 weeks.[6]
-
-
Isolation and Expansion of Clones:
-
Once colonies are visible, they can be individually picked using cloning cylinders or by scraping and transferred to new plates for expansion.
-
Continue to culture the isolated clones in the selective medium for an additional 1-2 weeks to ensure stability.
-
Visualizing the Workflow
Caption: Workflow for this compound B selection of stable cell lines.
Factors Influencing Selection Duration
Caption: Key factors that influence the duration of this compound selection.
Summary of Quantitative Data
| Parameter | Range | Source |
| Kill Curve Duration | 7 - 14 days | [1][3][4][11] |
| Stable Selection Duration | 10 days - 3 weeks | [6][7] |
| Typical this compound B Concentration (Mammalian Cells) | 50 - 1000 µg/mL | [6][12][13][14] |
| Commonly Used Concentration (Mammalian Cells) | 200 µg/mL | [3][6][13][14] |
Suggested this compound B Concentrations for Specific Cell Lines:
| Cell Line | Species | Recommended Concentration (µg/mL) | Source |
| HeLa | Human | 200 | [6] |
| 293 | Human | 100 | [6] |
| B16 | Mouse | 50-100 | [6] |
| C6 | Rat | 100-200 | [6] |
| PC1.0 | Hamster | 100-200 | [6] |
| CHO | Hamster | 200 | [1] |
| SH-SY5Y | Human | 200 | [1] |
Note: The concentrations listed above are starting points and should be optimized for your specific cell line and experimental conditions by performing a kill curve.[1][4]
References
- 1. Developing a Titration Kill Curve (G418, this compound B and Puromycin) [protocols.io]
- 2. d-nb.info [d-nb.info]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. when to start this compound selction - General Lab Techniques [protocol-online.org]
- 6. 101.200.202.226 [101.200.202.226]
- 7. gentarget.com [gentarget.com]
- 8. takara.co.kr [takara.co.kr]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. agscientific.com [agscientific.com]
- 11. Antibiotic Kill Curve [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. invivogen.com [invivogen.com]
- 14. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Effect of cell density on Hygromycin selection efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Hygromycin B for the selection of transfected cells.
Troubleshooting Guide
Issue 1: All cells, including the control, are dying.
| Possible Cause | Recommended Solution |
| This compound B concentration is too high. | This is the most common cause. The optimal concentration is cell-line dependent. Perform a kill curve experiment to determine the minimum concentration of this compound B that kills all non-transfected cells within 7-10 days.[1][2][3] |
| Cells were not healthy or were at a low density during transfection and selection. | Ensure cells are healthy and actively dividing before and during the selection process. Plate cells at a sufficient density to ensure their viability.[3] |
| Incorrect antibiotic used for the resistance gene. | Confirm that your plasmid contains the this compound resistance gene (hph).[1][4] |
Issue 2: A high number of non-transfected cells are surviving the selection.
| Possible Cause | Recommended Solution |
| This compound B concentration is too low. | An insufficient concentration of the antibiotic will not effectively kill all non-transfected cells.[1][2] An optimal concentration should be determined by a kill curve.[1][2][4] |
| Cell density is too high. | High cell density can lead to the escape of non-transfected cells from selection.[1][2] It is recommended to seed cells at a lower confluency (e.g., 20-25%) when starting the selection process.[1] |
| Degraded this compound B. | Improper storage can lead to a loss of antibiotic potency. Store this compound B solution at 4°C and protect it from light and moisture.[4] Avoid repeated freeze-thaw cycles.[5] |
| Uneven distribution of the antibiotic. | Ensure proper mixing of the this compound B in the culture medium before adding it to the cells. |
| Slow-proliferating cells. | Cells that divide slowly are killed more slowly by this compound B.[2] Extend the duration of the selection process. |
Issue 3: No resistant colonies are forming after selection.
| Possible Cause | Recommended Solution |
| Low transfection efficiency. | Optimize your transfection protocol to ensure a sufficient number of cells have taken up the plasmid DNA. |
| This compound B concentration is too high. | A concentration that is too high can kill even the cells that have successfully integrated the resistance gene.[3] A proper kill curve is essential. |
| Insufficient recovery time post-transfection. | Allow cells to recover and express the resistance gene for 24-48 hours after transfection before adding this compound B.[3][4] |
| The resistance gene is not being expressed. | Verify the integrity of your plasmid and ensure the this compound resistance gene is under the control of a suitable promoter for your cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting cell density for a this compound selection experiment?
The optimal cell density varies depending on the cell type. For determining the optimal this compound concentration (kill curve), the following densities are recommended[4][6]:
| Cell Type | Plating Density for Kill Curve |
| Adherent Cells | 0.8 - 3.0 x 10⁵ cells/mL[4][6] |
| Suspension Cells | 2.5 - 5.0 x 10⁵ cells/mL[4][6] |
For the actual selection of transfected cells, it is often recommended to start with a lower confluency of approximately 20-25% to prevent non-transfected cells from escaping selection due to high density.[1]
Q2: How do I determine the optimal concentration of this compound B for my specific cell line?
You must perform a kill curve experiment. This involves treating non-transfected cells with a range of this compound B concentrations to identify the lowest concentration that kills all the cells within a specific timeframe, typically 7-10 days.[1][2][7]
Q3: What is the mechanism of action of this compound B and the resistance gene?
This compound B is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunit, causing mistranslation and inhibiting translocation.[1][2][8][9] The this compound resistance gene (hph) encodes for a kinase that inactivates this compound B through phosphorylation.[1][2][9][10]
Q4: How often should I change the medium containing this compound B?
It is generally recommended to replace the selective medium every 2-3 days to maintain the antibiotic's effective concentration and replenish nutrients for the cells.[4][6]
Q5: How long does this compound selection typically take?
Control (non-transfected) cells should ideally die within 5-7 days.[1] Colonies of resistant cells usually become visible within 10-14 days, although this can vary depending on the cell line and experimental conditions.[1][2]
Experimental Protocols
This compound B Kill Curve Protocol
This protocol is essential for determining the optimal concentration of this compound B for your specific cell line.
-
Cell Plating:
-
Antibiotic Addition:
-
Prepare a series of this compound B dilutions in fresh culture medium. A common range to test for mammalian cells is 50 to 1000 µg/mL.[2]
-
Include a "no antibiotic" control well.
-
Replace the medium in each well with the medium containing the different this compound B concentrations.
-
-
Incubation and Observation:
-
Data Analysis:
This compound B Selection Protocol for Transfected Cells
-
Transfection and Recovery:
-
Initiation of Selection:
-
Passage the cells into a fresh culture vessel with a complete growth medium containing the predetermined optimal concentration of this compound B from your kill curve experiment.
-
-
Maintenance of Selection:
-
Clonal Isolation:
-
Once discrete, resistant colonies are visible (typically after 2-3 weeks), you can isolate these colonies to establish monoclonal stable cell lines.[3]
-
Visualizations
Caption: Workflow for this compound B selection.
Caption: Mechanism of this compound B action and resistance.
References
- 1. agscientific.com [agscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. invivogen.com [invivogen.com]
- 6. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. Part:BBa K2926090 - parts.igem.org [parts.igem.org]
- 9. This compound B - Wikipedia [en.wikipedia.org]
- 10. Genetic and enzymatic basis of this compound B resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Low Salt LB for Hygromycin Selection in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using low salt Luria-Bertani (LB) medium for hygromycin B selection in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Why is low salt LB medium recommended for this compound B selection in E. coli?
A1: The efficacy of this compound B is sensitive to the salt concentration of the growth medium.[1] Lower salt concentrations increase the sensitivity of E. coli to this antibiotic.[1][2] Therefore, using low salt LB is crucial for effective selection of this compound-resistant colonies and minimizing the risk of false positives.
Q2: What is the mechanism of action of this compound B?
A2: this compound B is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[3][4] It binds to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and causing mistranslation of the mRNA template.[3][5][6]
Q3: How does the this compound resistance gene (hph) work?
A3: The hph gene encodes an enzyme called this compound B phosphotransferase.[5] This enzyme inactivates this compound B by adding a phosphate group to it, a process known as phosphorylation.[3][6] This modification prevents the antibiotic from binding to the ribosome, thus allowing the resistant cells to synthesize proteins and grow.
Q4: What is the recommended concentration of this compound B for selection in E. coli on low salt LB?
A4: The recommended working concentration of this compound B for E. coli in low salt LB medium typically ranges from 50 to 100 µg/mL.[7][8] However, the optimal concentration can vary depending on the E. coli strain, the specific plasmid, and the batch of this compound B. It is highly recommended to perform a kill curve to determine the minimum concentration required to effectively kill non-resistant cells.[5][9][10]
Q5: Can I use standard LB medium (with 10 g/L NaCl) for this compound selection?
A5: While it might be possible to select for resistant colonies on standard LB, it is not recommended. The higher salt concentration can reduce the effectiveness of this compound B, potentially requiring higher antibiotic concentrations and increasing the likelihood of background growth of non-resistant cells.[7][11] For optimal and stringent selection, low salt LB is the preferred medium.[8][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No colonies after transformation and plating on this compound B plates. | 1. Transformation failed: The plasmid may not have been successfully introduced into the E. coli. 2. This compound B concentration is too high: The concentration used may be lethal even to resistant cells. 3. Cells are not resistant: The plasmid may not contain a functional this compound resistance gene, or the gene may not be expressed properly. | 1. Verify transformation efficiency: Use a control plasmid with a different antibiotic resistance marker to check the competency of your E. coli and the transformation protocol. 2. Perform a kill curve: Determine the optimal this compound B concentration for your specific E. coli strain.[10][13] 3. Confirm plasmid integrity: Verify the presence and correct sequence of the hph gene in your plasmid. |
| High background of satellite or non-resistant colonies. | 1. This compound B concentration is too low: Insufficient antibiotic allows for the growth of non-transformed cells.[1] 2. This compound B has degraded: Improper storage or repeated freeze-thaw cycles can reduce the antibiotic's activity.[14] 3. Plates are too old: The antibiotic in the agar plates may have degraded over time. 4. High cell density: Plating too many cells can lead to the local breakdown of the antibiotic by resistant colonies, allowing non-resistant cells to grow in the vicinity.[1] | 1. Increase this compound B concentration: Based on a kill curve, use a concentration that effectively kills non-resistant cells. 2. Use fresh this compound B: Prepare fresh stock solutions and store them properly at 4°C. Avoid repeated freezing and thawing.[13][14] 3. Use fresh plates: Prepare this compound B plates fresh, and store them at 4°C in the dark for no longer than one month.[7][8] 4. Reduce plating density: Plate a smaller volume or a more dilute suspension of the transformation mixture. |
| Resistant colonies grow very slowly. | 1. Sub-optimal this compound B concentration: Even for resistant cells, a high concentration of the antibiotic can slow down growth. 2. Toxicity of the expressed protein: The protein encoded by your gene of interest may be toxic to E. coli. | 1. Optimize this compound B concentration: Use the lowest concentration that still provides effective selection. 2. Use a different E. coli strain or a lower copy number plasmid: Some strains are better at handling toxic proteins. |
| Lawn of bacteria on the control plate (non-transformed cells). | 1. E. coli strain has intrinsic resistance: Some E. coli strains, such as MACH1, may exhibit a background level of resistance to this compound B.[15] 2. This compound B is inactive: The antibiotic stock or plates are no longer effective. | 1. Test your E. coli strain: Plate the non-transformed competent cells on a low salt LB plate with your intended this compound B concentration. If they grow, you will need to use a different strain. 2. Verify antibiotic activity: Test your this compound B on a known sensitive E. coli strain. |
Data Presentation
Table 1: Low Salt LB Medium Composition
| Component | Amount per 1 Liter | Reference(s) |
| Tryptone | 10 g | [7][12][16] |
| Yeast Extract | 5 g | [7][12][16] |
| NaCl | 5 g | [7][12][16] |
| Agar (for plates) | 15 g | [7] |
| Distilled Water | to 1 L | [7][12][16] |
| pH | Adjust to 7.0-7.5 | [7][16] |
Table 2: Recommended this compound B Concentrations for E. coli Selection
| Medium | This compound B Concentration (µg/mL) | Reference(s) |
| Low Salt LB | 50 - 100 | [7][8] |
| High Salt LB | 100 - 150 | [7] |
Experimental Protocols
Protocol 1: Preparation of Low Salt LB Medium
-
Dissolve Components: For 1 liter of medium, add 10 g of tryptone, 5 g of yeast extract, and 5 g of NaCl to 800 mL of distilled water.[7][16]
-
Stir to Dissolve: Stir the mixture until all components are completely dissolved.
-
Adjust pH: Adjust the pH of the solution to 7.0-7.5 using NaOH.[7][16]
-
Final Volume: Add distilled water to bring the final volume to 1 liter.
-
Add Agar (for plates): If preparing agar plates, add 15 g of agar per liter.[7]
-
Sterilization: Autoclave at 121°C for 20 minutes.
-
Antibiotic Addition: Allow the medium to cool to approximately 55°C before adding this compound B to the desired final concentration.
-
Storage: Store liquid medium and plates at 4°C. Plates should be stored in the dark and are stable for up to one month.[7][8]
Protocol 2: Determining Optimal this compound B Concentration (Kill Curve)
-
Prepare a range of concentrations: Prepare several low salt LB agar plates with a gradient of this compound B concentrations (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).
-
Plate non-transformed cells: Plate a consistent number of your non-transformed competent E. coli cells on each plate.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Observe results: Examine the plates to determine the lowest concentration of this compound B that completely inhibits the growth of the non-transformed cells. This is the minimum inhibitory concentration (MIC) you should use for your selection experiments.
Visualizations
Caption: Experimental workflow for preparing low salt LB and performing this compound selection.
Caption: Mechanism of this compound B action and its inactivation by the resistance gene product.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. Influence of salt concentration on the susceptibility of moderately halophilic bacteria to antimicrobials and its potential use for genetic transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. This compound B - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Part:BBa K2926090 - parts.igem.org [parts.igem.org]
- 7. invivogen.com [invivogen.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. agscientific.com [agscientific.com]
- 10. takara.co.kr [takara.co.kr]
- 11. researchgate.net [researchgate.net]
- 12. LB - ActinoBase [actinobase.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Low Salt LB Media Recipe [thelabrat.com]
Navigating Hygromycin B: Should You Prepare a Fresh Solution for Every Experiment?
For researchers and scientists engaged in cell culture and drug development, the efficacy of selection antibiotics is paramount to experimental success. A frequently asked question revolves around the optimal usage of Hygromycin B: is it necessary to prepare a fresh solution for each experiment? This technical guide provides a comprehensive answer, complete with frequently asked questions, troubleshooting advice, and detailed protocols to ensure the consistent and effective use of this vital selection agent.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound B solutions?
A1: The stability of this compound B solutions is dependent on storage conditions. Stock solutions are generally stable for extended periods. For instance, a this compound B solution is stable for at least two years at 4°C and for about one month at 37°C[1][2]. Concentrated stock solutions (>50 mg/ml) can be stored at either +4°C or -20°C[3]. However, it is recommended to avoid repeated freeze-thaw cycles[4]. Working solutions (<2 mg/ml) are stable for approximately one month when stored at +4°C[3]. Some sources suggest that aqueous solutions should not be stored for more than one day, highlighting the importance of consulting the manufacturer's specific recommendations[5].
Q2: How should I store my this compound B stock and working solutions?
A2: this compound B powder should be stored at 2-8°C[6]. Upon receipt, liquid this compound B should be stored at 4°C or -20°C[4]. Stock solutions are best stored at 4°C for up to two years or at -20°C for long-term storage[2][4]. To avoid degradation, it's advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles[6]. Working solutions should be stored at 4°C and are typically stable for about a month[3].
Q3: Can I autoclave this compound B solutions?
A3: No, you should not autoclave this compound B solutions. Sterilization should be performed by filtration through a 0.2 micron filter[3][6].
Q4: What are the signs of a degraded or ineffective this compound B solution?
A4: A noticeable decrease in the effectiveness of selection is the primary indicator. This can manifest as a failure to kill non-transfected cells or the appearance of a high number of surviving colonies. While the color of the solution can range from light yellow to dark brown, a significant change in color from a previously effective batch might indicate a problem[1][2]. However, color is not always a reliable indicator of purity or activity[1][2]. The most definitive way to assess the potency of your solution is by performing a kill curve.
Best Practices: Fresh vs. Stored Solutions
While stock solutions of this compound B are quite stable, the decision to use a freshly prepared working solution for each experiment depends on the stringency and sensitivity of your assay.
For routine cell line maintenance: Using a working solution prepared from a properly stored stock solution within its stability window (e.g., up to one month at 4°C) is generally acceptable.
For critical experiments such as:
-
Generating new stable cell lines
-
Quantitative assays highly sensitive to selection pressure
-
Troubleshooting selection inconsistencies
It is highly recommended to use a freshly diluted working solution. This practice minimizes variability and ensures that the antibiotic concentration is consistent and effective, leading to more reproducible results.
Data Presentation: this compound B Stability
| Solution Type | Storage Temperature | Stability Duration | Citations |
| Powder | 2-8°C | At least 5 years | [7] |
| Stock Solution | 4°C | At least 2 years | [1][2][4][7] |
| Stock Solution | -20°C | At least 2 years | [4] |
| Stock Solution | Room Temperature | Up to 3 months | [4] |
| Working Solution (<2 mg/ml) | 4°C | Approximately 1 month | [3] |
| Aqueous Solution | Not specified | Not recommended for more than one day | [5] |
Experimental Protocols: Determining Optimal this compound B Concentration (Kill Curve)
A crucial step before any selection experiment is to determine the minimum concentration of this compound B required to kill non-transfected host cells. This is achieved by performing a dose-response curve, commonly known as a kill curve.
Methodology:
-
Cell Plating: Seed the non-transfected host cells at a low density (e.g., 20-25% confluency) in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight[2].
-
Antibiotic Addition: The next day, replace the culture medium with fresh medium containing a range of this compound B concentrations. A typical range for mammalian cells is 50 µg/mL to 1000 µg/mL[1][8]. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells and monitor them daily for signs of cytotoxicity.
-
Medium Replacement: Replenish the selective medium every 2-3 days[2][9].
-
Determine Optimal Concentration: After 7-10 days, identify the lowest concentration of this compound B that results in complete cell death[1][2][7]. This concentration should be used for selecting your transfected cells.
Mandatory Visualization: Decision Workflow for this compound B Solution Usage
Caption: Decision workflow for preparing this compound B solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No cell death in non-transfected control | 1. Inactive this compound B solution.2. Incorrect antibiotic concentration.3. Cell line has intrinsic resistance. | 1. Use a fresh working solution. Perform a kill curve with the new solution.2. Re-calculate and verify the dilution of your working solution. Perform a kill curve.3. Test a higher range of this compound B concentrations in your kill curve. |
| High background of surviving colonies | 1. This compound B concentration is too low.2. Cell density was too high during plating.3. Inconsistent selection pressure. | 1. Increase the this compound B concentration based on a new kill curve.2. Plate cells at a lower density to ensure all cells are exposed to the antibiotic.3. Ensure consistent and timely replacement of the selection medium. |
| Death of transfected cells | 1. This compound B concentration is too high.2. Insufficient expression of the resistance gene.3. Cells are not given enough recovery time post-transfection. | 1. Use a lower concentration of this compound B, as determined by your kill curve.2. Verify the integrity and expression of your vector.3. Allow cells to recover and express the resistance gene for 24-48 hours before adding this compound B. |
| Inconsistent results between experiments | 1. Variability in this compound B solution potency.2. Differences in cell passage number or health. | 1. Use a fresh working solution for each critical experiment. Aliquot stock solutions to minimize degradation.2. Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before starting selection. |
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. agscientific.com [agscientific.com]
- 3. mpbio.com [mpbio.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. takara.co.kr [takara.co.kr]
Validation & Comparative
A Researcher's Guide to Selection Markers: Unveiling the Advantages of Hygromycin B
For scientists and researchers in the throes of drug development and genetic engineering, the selection of stable cell lines expressing a gene of interest is a critical and often time-consuming process. The choice of a selection marker can significantly impact the efficiency of this process and the quality of the resulting cell lines. This guide provides a comprehensive comparison of Hygromycin B with other commonly used selection markers—Puromycin, G418 (Geneticin), and Blasticidin—offering experimental data and detailed protocols to inform your selection strategy.
At a Glance: How Selection Markers Stack Up
The ideal selection marker enables the rapid and efficient isolation of successfully transfected or transduced cells while minimizing off-target effects. The following tables summarize the key performance indicators of four widely used selection antibiotics.
| Selection Marker | Mechanism of Action | Resistance Gene |
| This compound B | Inhibits protein synthesis by disrupting translocation of the ribosome along the mRNA.[1] | hph (this compound phosphotransferase) |
| Puromycin | Causes premature chain termination during translation by acting as an analog of the 3' end of aminoacyl-tRNA.[2][3] | pac (puromycin N-acetyl-transferase) |
| G418 (Geneticin) | Blocks polypeptide synthesis by inhibiting the elongation step.[4][5] | neo (neomycin phosphotransferase) |
| Blasticidin S | Inhibits peptide bond formation in both prokaryotic and eukaryotic cells.[6] | bsr or BSD (blasticidin S deaminase) |
Performance Comparison: Efficiency and Speed
A critical aspect of a selection marker's performance is its ability to efficiently select for cells that have integrated and are expressing the transgene. A study comparing the efficiency of four selection markers in generating GFP-expressing stable cell lines in human cells (HT1080 and HEK293) provides valuable quantitative insights.
| Selection Marker | Typical Working Concentration | Typical Selection Duration | Efficiency (% of resistant clones expressing GFP) |
| This compound B | 100 - 500 µg/mL | 5 - 7 days | 79% |
| Puromycin | 1 - 10 µg/mL | 3 - 5 days | 14% |
| G418 (Geneticin) | 400 - 1000 µg/mL | 7 - 11 days | 47% |
| Blasticidin S | 2 - 10 µg/mL | 7 - 11 days | Not directly compared in this study, but generally considered efficient. |
Data for GFP-expressing clones is from a study on HT1080 and HEK293 cells.
Another study introduced a "selectivity factor" (SF), defined as the ratio of the IC50 of resistant cells to that of sensitive cells, to quantify the selection capacity of antibiotics. In a comparison between G418 and this compound B across different cell lines, this compound B demonstrated a better selection capacity in HeLa and 3T3 cells.
| Cell Line | G418 Selectivity Factor (SF) | This compound B Selectivity Factor (SF) |
| BHK-21 | 40.7 | 39.8 |
| CHO-K1 | 15.2 | 48.7 |
| HeLa | 5.8 | 22.0 |
| 3T3 | 12.5 | 24.0 |
A higher SF indicates a better selection capacity.
The this compound B Advantage
Based on the available data, this compound B presents several key advantages:
-
High Efficiency: It yields a high percentage of transgene-expressing clones among the resistant population, suggesting a more stringent selection.
-
Reliable Performance Across Cell Lines: It demonstrates a robust selection capacity in various cell lines, including those where other markers like G418 may be less effective.
-
Moderate Selection Speed: While not as rapid as Puromycin, it offers a faster selection timeline compared to G418 and Blasticidin.
Mechanism of Action: A Visual Guide
Understanding how these antibiotics work at a molecular level is crucial for troubleshooting and optimizing selection protocols.
Caption: Mechanisms of action for common selection antibiotics.
Experimental Protocols
Successful stable cell line generation relies on meticulous experimental execution. The following are detailed protocols for determining the optimal antibiotic concentration (kill curve) and for selecting stable transfectants.
Experimental Workflow: From Transfection to Stable Pool
Caption: General workflow for generating stable cell lines.
Protocol 1: Determining the Optimal Antibiotic Concentration (Kill Curve)
It is essential to determine the minimum concentration of the antibiotic that effectively kills non-transfected cells for each cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
Selection antibiotic (this compound B, Puromycin, G418, or Blasticidin S)
-
24-well or 96-well tissue culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed the parental cells into a 24-well or 96-well plate at a density that will allow for several days of growth without reaching confluency.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in complete culture medium. A typical range to test for each antibiotic is provided in the table below. Include a no-antibiotic control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared antibiotic dilutions.
-
Incubation and Observation: Incubate the cells under standard conditions and observe them daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Endpoint Determination: Replenish the selective medium every 3-4 days. The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the typical selection duration for that antibiotic.
| Antibiotic | Suggested Kill Curve Concentration Range |
| This compound B | 50 - 1000 µg/mL |
| Puromycin | 0.5 - 10 µg/mL |
| G418 (Geneticin) | 100 - 2000 µg/mL |
| Blasticidin S | 1 - 20 µg/mL |
Protocol 2: Selection of Stable Transfectants
Materials:
-
Transfected or transduced cells
-
Complete culture medium
-
Selection antibiotic at the predetermined optimal concentration
-
Culture dishes or flasks
Procedure:
-
Post-Transfection Recovery: After transfection or transduction, allow the cells to recover in non-selective medium for 24-48 hours. This allows time for the expression of the resistance gene.
-
Initiation of Selection: Replace the culture medium with fresh medium containing the optimal concentration of the selection antibiotic.
-
Maintenance of Selection: Replace the selective medium every 3-4 days to maintain the antibiotic concentration and replenish nutrients.
-
Monitoring Cell Death: Observe the culture regularly. Non-transfected cells should begin to die off within a few days.
-
Isolation of Resistant Colonies: Once discrete antibiotic-resistant colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.
-
Expansion and Validation: Expand the isolated clones in selective medium and validate the expression of the gene of interest using appropriate molecular biology techniques (e.g., qPCR, Western blot, flow cytometry).
Conclusion
The selection of an appropriate antibiotic marker is a cornerstone of successful stable cell line generation. While Puromycin offers speed and G418 is a widely used stalwart, This compound B emerges as a compelling choice due to its high efficiency in isolating transgene-expressing clones and its robust performance across a variety of cell lines. By carefully determining the optimal antibiotic concentration and following a stringent selection protocol, researchers can significantly improve the likelihood of obtaining high-quality, stable cell lines for their downstream applications. This guide provides the necessary data and methodologies to empower researchers to make an informed decision and optimize their experimental workflows.
References
- 1. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Selection Capacity of Antibiotics for Gene Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Verifying Hygromycin Resistance: A Comparative Guide to Selectable Markers
For researchers in cell biology and drug development, the successful generation of stable cell lines is a cornerstone of meaningful experimentation. This process hinges on the effective selection of cells that have successfully integrated a desired transgene. Hygromycin B is a widely used aminoglycoside antibiotic for this purpose, but a variety of other selection agents exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound B and its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The Principle of Selection: A Brief Overview
The establishment of a stable cell line involves introducing a plasmid containing the gene of interest alongside a selectable marker gene into the host cells. This marker gene confers resistance to a specific antibiotic. When the cells are cultured in the presence of this antibiotic, only those that have successfully integrated the plasmid into their genome will survive and proliferate, resulting in a population of genetically modified cells.
This compound B resistance is conferred by the this compound phosphotransferase gene (hpt or hygR), which inactivates the antibiotic by phosphorylation.[1] Similarly, other antibiotics and their corresponding resistance genes form the basis of alternative selection systems.
Comparative Analysis of Common Selection Antibiotics
The choice of selection antibiotic can significantly impact not only the efficiency of stable cell line generation but also the expression levels of the gene of interest. Below is a comparative summary of this compound B and its most common alternatives.
| Selectable Marker | Antibiotic | Typical Working Concentration (Mammalian Cells) | Selection Time | Key Advantages | Key Disadvantages |
| This compound B | This compound B | 50 - 500 µg/mL[2] | 7 - 14 days[3] | Intermediate expression levels, widely used.[4] | Can be slower than some alternatives. |
| G418 (Geneticin) | G418 Sulfate | 100 - 1000 µg/mL[5] | 10 - 14 days[6] | Well-established, effective in a broad range of cells.[7] | May result in lower protein expression levels.[4] |
| Puromycin | Puromycin | 1 - 10 µg/mL | 2 - 5 days[8] | Rapid selection, effective at low concentrations. | Can be more toxic to some cell lines. |
| Zeocin™ | Zeocin™ | 50 - 400 µg/mL[7] | 2 - 6 weeks[9] | Highest and most homogenous protein expression.[4] | Selection can be a longer process. |
| Blasticidin S | Blasticidin S HCl | 2 - 10 µg/mL[10] | 5 - 7 days[11] | Effective at low concentrations, relatively fast. | May yield lower protein expression levels.[4] |
Experimental Data: Impact on Protein Expression
A study comparing the expression of a tdTomato reporter gene in HEK293 cells after selection with different antibiotics demonstrated a clear hierarchy in the resulting expression levels.
| Selection Antibiotic | Relative Fluorescence (Arbitrary Units) | Coefficient of Variation (%) |
| Zeocin™ | ~1750 | 55 |
| This compound B | Intermediate | - |
| Puromycin | Intermediate | - |
| G418 | ~175 | 130 |
| Blasticidin S | Low | - |
| (Data adapted from "Choice of selectable marker affects recombinant protein expression in cells and exosomes")[4][12][13] |
These findings suggest that for applications requiring high and uniform protein expression, Zeocin™ is the superior choice.[4] this compound B and Puromycin offer a balance between selection efficiency and expression levels.[4] G418 and Blasticidin, while effective for selection, may result in cell populations with lower and more heterogeneous expression of the target protein.[4]
Another study introduced a "selectivity factor" (SF), defined as the ratio of the IC50 for resistant cells to that of sensitive cells, to quantify the selection capacity of an antibiotic. For HeLa cells, this compound B demonstrated a higher selectivity factor than G418, indicating it is a more suitable choice for this cell line.[14][15][16]
Experimental Protocols
A critical step in any selection process is the determination of the optimal antibiotic concentration through a kill curve experiment. This ensures efficient killing of non-transfected cells while minimizing toxicity to the resistant clones.
General Workflow for Stable Cell Line Generation
References
- 1. agscientific.com [agscientific.com]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 8. gentarget.com [gentarget.com]
- 9. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Blasticidin S HCl | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. abo.com.pl [abo.com.pl]
- 12. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the Selection Capacity of Antibiotics for Gene Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
Hygromycin B in Cancer Research: A Comparative Guide
Hygromycin B, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, is a well-established tool in molecular biology and is gaining attention for its direct anti-cancer properties.[1] Primarily, it serves as a selective agent for isolating and maintaining cells that have been genetically engineered to express the this compound resistance gene (hph).[2][3] More recent research, however, has shed light on its potential as a therapeutic agent, particularly in targeting aggressive cancer phenotypes.
This guide provides a comparative analysis of this compound B in its dual roles within cancer research: as a selection antibiotic and as a potential therapeutic compound. We present quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
This compound B as a Selection Agent: A Comparison with G418
The most common application of this compound B in cancer research is for the selection of stably transfected cell lines. The resistance gene, hph, encodes a phosphotransferase that inactivates this compound B via phosphorylation, allowing only the successfully modified cells to survive in a culture medium containing the antibiotic.[1][3] Its primary alternative for this purpose is G418 (Geneticin), another aminoglycoside antibiotic.[4]
The selection capacity of an antibiotic is crucial for efficiently generating stable cell lines. A key metric for this is the "selectivity factor" (SF), which is the ratio of the IC50 value (the concentration at which 50% of cell growth is inhibited) in resistant cells to that in sensitive (parental) cells. A higher SF indicates a better distinction between transfected and untransfected cells.
Comparative Performance Data
Studies have determined the SF for both this compound B (HmB) and G418 across various cancer and immortalized cell lines, providing a basis for direct comparison.
| Antibiotic | Cell Line | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) | Selectivity Factor (SF) |
| This compound B | BHK-21 | 13.9 | 553.3 | 39.8 |
| G418 | BHK-21 | 24.3 | 988.7 | 40.7 |
| This compound B | HeLa | 11.4 | 251.5 | 22.1 |
| G418 | HeLa | 147.3 | 280.0 | 1.9 |
| This compound B | CHO-K1 | 10.1 | 492.2 | 48.7 |
| G418 | CHO-K1 | 22.3 | 433.8 | 19.4 |
| This compound B | 3T3 | 6.2 | 148.8 | 24.0 |
| G418 | 3T3 | 96.6 | 290.3 | 3.0 |
| (Data sourced from studies using MTT assays to determine cell viability)[5][6] |
As the data indicates, this compound B demonstrates a significantly better selection capacity than G418 for HeLa, CHO-K1, and 3T3 cells. For BHK-21 cells, both antibiotics perform exceptionally well.[5]
Experimental Protocols
1. Kill Curve: Determining Optimal Antibiotic Concentration
To effectively use this compound B, the minimum concentration required to kill untransfected host cells must first be determined through a "kill curve" experiment.[7][8]
-
Cell Plating: Seed untransfected cells in a 24-well plate at a density that ensures they are actively dividing and do not exceed 80% confluency during the experiment (e.g., 0.8-3.0 × 10^5 cells/mL for adherent cells).[8]
-
Antibiotic Addition: After allowing cells to adhere overnight, replace the medium with fresh medium containing a range of this compound B concentrations (e.g., 50 µg/mL to 1000 µg/mL). Include a no-antibiotic control.[8]
-
Incubation and Monitoring: Incubate the cells for 7-10 days, replacing the medium with fresh, antibiotic-containing medium every 2-3 days.[7][8]
-
Analysis: Visually inspect the cells daily to determine the lowest concentration of this compound B that kills all cells within the 7-10 day period. This concentration is then used for selecting transfected cells.[8]
2. MTT Assay for Selectivity Factor (SF) Determination
This protocol is used to calculate the IC50 values for both sensitive (parental) and resistant (transfected) cell lines.[5][6]
-
Cell Seeding: Seed a known number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a two-fold serial dilution of this compound B for a period that allows untreated control cells to reach ~80% confluency (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Plot the absorbance against the log of the antibiotic concentration and use non-linear regression to determine the IC50 value. The SF is calculated as IC50(resistant) / IC50(sensitive).[6]
This compound B as a Potential Therapeutic Agent
Beyond its role as a lab tool, this compound B has demonstrated direct anti-cancer effects by inhibiting protein synthesis, a process on which cancer cells are heavily reliant.[9][10] Its mechanism involves interfering with the translocation of tRNA and mRNA on the ribosome, leading to mistranslation and the halting of polypeptide chain elongation.[9][11][12]
Research has shown that this compound B can selectively decrease the viability of cancer cells, including triple-negative breast cancer (TNBC) cell lines, and is particularly effective against cancer stem cells (CSCs) and chemoresistant cells.[10]
Comparative Performance Data
In a study on TNBC cells, this compound B was compared with another antibiotic, Linezolid, for its ability to induce mitochondrial dysfunction and subsequent cell death.
| Feature | This compound B | Linezolid | Control (DMSO) |
| Effect on Cell Survivability | Decreased | Decreased | No Change |
| Apoptosis Induction | Increased | Increased | Baseline |
| Intracellular ROS Levels | Significantly Increased | Significantly Increased | Baseline |
| Mitochondrial Superoxide | Significantly Increased | Significantly Increased | Baseline |
| Autophagy Induction | Increased (LC3 puncta) | Increased (LC3 puncta) | Baseline |
| (Qualitative summary of findings from a study on MDA-MB-231 TNBC cells)[10] |
These findings suggest that both antibiotics can target the metabolic vulnerabilities of cancer cells by disrupting mitochondrial function.[10]
Experimental Protocols
1. Apoptosis Detection by Annexin V Staining
This method quantifies the percentage of cells undergoing apoptosis.[10]
-
Cell Treatment: Treat cancer cells with a predetermined concentration of this compound B (e.g., a pre-calculated IC25 value) for a specified time (e.g., 72 hours).
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-PE (or another fluorochrome conjugate) and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
2. Measurement of Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular and mitochondrial ROS.[10]
-
Cell Treatment: Treat cells with this compound B as described above.
-
Staining:
-
Intracellular ROS: Incubate cells with the probe CM-H2DCFDA. This probe becomes fluorescent upon oxidation by general ROS.
-
Mitochondrial Superoxide: Incubate cells with the probe MitoSOX™ Red, which specifically targets superoxide in the mitochondria.
-
-
Measurement: After incubation and washing, measure the fluorescence intensity using a fluorescent microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in ROS levels.
Proposed Therapeutic Signaling Pathway
This compound B's anti-cancer effects appear to be mediated through the induction of mitochondrial dysfunction, which leads to a cascade of downstream events culminating in cell death.
References
- 1. This compound B - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. agscientific.com [agscientific.com]
- 4. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Common Metabolic Pathways Implicated in Resistance to Chemotherapy Point to a Key Mitochondrial Role in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for this compound B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the mode of action of this compound B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hygromycin Selection in Primary Cell Culture
For researchers in cell biology, drug development, and regenerative medicine, the ability to successfully select and maintain genetically modified primary cells is paramount. Unlike immortalized cell lines, primary cells have a finite lifespan and are often more sensitive to experimental manipulations, making the selection of an appropriate antibiotic crucial for experimental success. This guide provides a comprehensive comparison of Hygromycin B with other common selection antibiotics, offering supporting data, detailed protocols, and visual workflows to aid in the selection of the most effective agent for your primary cell culture needs.
Comparing Selection Antibiotics: A Data-Driven Overview
Choosing the right selection antibiotic requires a careful balance between potency against non-resistant cells and minimal toxicity to the selected primary cells. Below is a summary of key characteristics and recommended working concentrations for this compound B and its common alternatives. It is important to note that the optimal concentration for any given primary cell type must be empirically determined through a dose-response experiment, often referred to as a "kill curve".
| Antibiotic | Mechanism of Action | Typical Working Concentration (Mammalian Cells) | Selection Time | Advantages | Disadvantages |
| This compound B | Inhibits protein synthesis by disrupting translocation on the 80S ribosome.[1] | 50 - 1,000 µg/mL[1] | 5 - 14 days[2] | Effective in a wide range of cell types; can be used in dual-selection experiments.[3] | Can be toxic to some sensitive primary cells; selection can be slower than with other antibiotics.[4] |
| Puromycin | Causes premature chain termination during translation.[3] | 1 - 10 µg/mL[5][6] | 2 - 7 days[5][7] | Rapid and effective at low concentrations.[3][5] | Can be highly toxic if the concentration is not optimized; some cell types may have intrinsic resistance.[8] |
| G418 (Geneticin®) | Inhibits protein synthesis by binding to 80S ribosomes.[9] | 100 - 1,000 µg/mL[6] | 7 - 14 days[9] | Widely used and well-documented. | Can have a narrow effective concentration range; some cell lines show high resistance. |
| Zeocin™ | Binds to and cleaves DNA.[10] | 50 - 1,000 µg/mL[10] | 7 - 14 days | High efficiency in generating stable cell lines with high transgene expression.[11] | Can be less effective in rapidly dividing cells; its activity is sensitive to pH and salt concentration.[10] |
Note: The provided concentration ranges are general guidelines. For primary cells, it is often necessary to start at the lower end of the range and perform a thorough kill curve analysis. For example, a study on normal human fibroblasts used this compound B at 200 µg/mL, G418 at 1 mg/mL, and puromycin at 1.5 µg/mL.[2] In primary human keratinocytes, an optimal puromycin concentration of 1.0 μg/mL has been reported.[12]
Experimental Protocols
Determining Optimal Antibiotic Concentration: The Kill Curve
A critical first step before initiating a selection experiment is to determine the minimum concentration of the antibiotic that effectively kills non-transfected primary cells within a reasonable timeframe (typically 7-10 days). This is achieved by performing a kill curve.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Selection antibiotic (this compound B, Puromycin, G418, or Zeocin™)
-
Multi-well culture plates (e.g., 24-well or 12-well)
-
Trypan blue solution and a hemocytometer or an automated cell counter
Procedure:
-
Cell Plating: Seed the primary cells in a multi-well plate at a low density (e.g., 20-25% confluency) to allow for proliferation. Allow the cells to adhere and recover overnight.[13]
-
Antibiotic Dilution Series: Prepare a series of antibiotic concentrations in complete culture medium. For this compound B, a typical range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[14] For other antibiotics, adjust the range based on the table above.
-
Treatment: Remove the standard culture medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.
-
Incubation and Monitoring: Incubate the cells and monitor them daily for signs of toxicity, such as changes in morphology, detachment, and cell death.
-
Medium Replacement: Replace the selective medium every 2-3 days.[14]
-
Viability Assessment: At regular intervals (e.g., every 2 days for up to 10 days), determine the percentage of viable cells in each antibiotic concentration. This can be done by trypsinizing the cells, staining with trypan blue, and counting using a hemocytometer.
-
Data Analysis: Plot the percentage of viable cells against the antibiotic concentration for each time point. The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-10 days.[15]
Protocol for Establishing Stable Primary Cell Lines
Once the optimal antibiotic concentration is determined, you can proceed with selecting your transfected primary cells.
Materials:
-
Transfected primary cells
-
Non-transfected primary cells (as a negative control)
-
Complete cell culture medium
-
Complete cell culture medium containing the predetermined optimal concentration of the selection antibiotic
Procedure:
-
Post-Transfection Culture: After transfection, allow the primary cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
-
Initiate Selection: After the recovery period, replace the medium with the selection medium containing the optimal antibiotic concentration. Also, culture the non-transfected control cells in the same selection medium.
-
Monitor Selection: Observe the cultures daily. Significant cell death in the non-transfected control plate should be visible within a few days. The transfected cells will continue to grow, although likely at a slower rate initially.
-
Medium Changes: Replace the selection medium every 2-3 days to maintain the selective pressure and replenish nutrients.
-
Colony Formation: Over the course of 1-3 weeks, resistant cells will proliferate and form distinct colonies.
-
Isolation of Clones: Once colonies are large enough, they can be isolated using cloning cylinders or by gentle scraping and transferred to new culture vessels for expansion.
-
Expansion and Maintenance: Expand the isolated clones in the selection medium. It is good practice to maintain a low level of the selection antibiotic in the culture medium during routine passaging to prevent the loss of the integrated transgene.
Visualizing the Process
To better understand the experimental workflow and the mechanism of action of this compound B, the following diagrams are provided.
Caption: Workflow for antibiotic selection in primary cells.
Caption: Mechanism of action of this compound B.
Conclusion
The selection of stably transfected primary cells is a challenging yet essential technique in modern biological research. While this compound B is a robust and widely used selection agent, its efficacy relative to alternatives like Puromycin, G418, and Zeocin™ is highly dependent on the specific primary cell type being used. This guide provides a framework for making an informed decision, but it is critical to perform a thorough dose-response analysis to determine the optimal conditions for your specific experimental system. By carefully optimizing the selection protocol, researchers can successfully generate stable primary cell lines, paving the way for novel discoveries and therapeutic advancements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Normal Human Fibroblasts Are Resistant to RAS-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Proliferation of Human Umbilical Vein Endothelial Cells and Differentiation of 3T3-L1 Adipocytes in Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Engineered Theranostic Mesenchymal Stem Cells for the Evaluation of the Anticancer Efficacy of Enzyme/Prodrug Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gentarget.com [gentarget.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. Genomic analysis of severe hypersensitivity to this compound B reveals linkage to vacuolar defects and new vacuolar gene functions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. researchgate.net [researchgate.net]
- 10. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Keratinocyte Cultures in the Investigation of Early Steps of Human Papillomavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. tools.mirusbio.com [tools.mirusbio.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Hygromycin Resistance (hph) Gene Presence Post-Selection
For researchers in molecular biology and drug development, confirming the successful integration of a selectable marker like the hygromycin phosphotransferase (hph) gene is a critical step following selection. This guide provides an objective comparison of the primary molecular techniques used for this validation: Polymerase Chain reaction (PCR), Southern blotting, and quantitative PCR (qPCR). We will delve into their methodologies, compare their performance based on experimental data, and discuss alternative selectable markers.
Comparison of hph Gene Validation Methods
The choice of validation method depends on various factors, including the experimental goals, required sensitivity, throughput, and available resources. The following table summarizes the key characteristics of PCR, Southern blotting, and qPCR for detecting the hph gene.
| Feature | PCR (Polymerase Chain Reaction) | Southern Blot | qPCR (Quantitative PCR) |
| Primary Function | Detects the presence or absence of a specific DNA sequence. | Detects the presence, size, and copy number of a specific DNA sequence. Provides information on integration pattern. | Quantifies the amount of a specific DNA sequence, allowing for determination of gene copy number. |
| Sensitivity | High; can detect minute amounts of target DNA (as little as one cell equivalent).[1] | Moderate to low; requires a larger amount of high-quality DNA. | Very high; sensitive enough to detect small fold changes in gene copy number.[2] |
| Throughput | High; can analyze many samples simultaneously. | Low; laborious and time-consuming, not suitable for high-throughput screening.[2][3] | High; well-suited for analyzing a large number of samples.[2][4] |
| Time to Result | Fast; results can be obtained within a few hours. | Slow; typically takes several days to complete.[5] | Fast; results are generated in real-time, usually within a few hours.[2][4] |
| Cost per Sample | Low. | High, due to labor and materials.[5] | Moderate, with higher initial equipment cost but potentially lower per-sample cost at high throughput.[5][6] |
| Quantitative? | No (qualitative). | Semi-quantitative (can estimate copy number). | Yes (highly quantitative).[2][3] |
| DNA Quality | Tolerant to lower quality DNA. | Requires high-quality, intact genomic DNA.[2] | Requires high-quality DNA for accurate quantification.[5] |
| Information Provided | Presence/absence of the gene. | Gene presence, copy number, integration pattern (single vs. multiple sites), and potential rearrangements.[7] | Precise gene copy number.[2][3] |
Experimental Protocols
Below are detailed methodologies for the three key techniques used to validate the presence of the hph gene.
PCR-Based Detection of the hph Gene
This protocol outlines the steps for a standard PCR to confirm the presence of the hph gene in genomic DNA isolated from potentially transgenic organisms.
a. DNA Extraction:
-
Isolate high-quality genomic DNA from the selected cells or tissues using a suitable commercial kit or a standard protocol (e.g., CTAB method for plants, DNeasy Blood & Tissue Kit for animal cells).
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
b. Primer Design:
-
Design primers specific to a unique region of the hph gene. Primers should typically amplify a product of 200-500 bp.
-
Verify primer specificity using tools like NCBI Primer-BLAST to avoid amplification of non-target sequences.
c. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers.
-
Add the template genomic DNA (typically 50-100 ng) to the master mix.
-
Include a positive control (plasmid DNA containing the hph gene) and a negative control (genomic DNA from a non-transgenic organism).
-
Perform PCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature).
-
Extension: 72°C for 30-60 seconds (depending on amplicon size).
-
-
Final extension: 72°C for 5-10 minutes.
-
d. Gel Electrophoresis:
-
Prepare a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the PCR products and a DNA ladder into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the transgenic samples and the positive control, and its absence in the negative control, confirms the presence of the hph gene.
Southern Blot Analysis for hph Gene Integration
This protocol provides a more in-depth analysis of the hph gene integration pattern.
a. Genomic DNA Extraction and Digestion:
-
Isolate high-quality, high-molecular-weight genomic DNA from the selected organisms.
-
Digest 10-20 µg of genomic DNA with one or more restriction enzymes. Choose enzymes that do not cut within the hph gene cassette to determine the number of integration sites.
b. Agarose Gel Electrophoresis:
-
Separate the digested DNA fragments on a 0.8-1% agarose gel.
-
Run the gel overnight at a low voltage to ensure good separation of large fragments.
c. Transfer to Membrane:
-
Depurinate, denature, and neutralize the DNA in the gel.
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary transfer or electroblotting.
-
Crosslink the DNA to the membrane using UV light or baking.
d. Probe Preparation and Hybridization:
-
Prepare a DNA probe specific to the hph gene. The probe is typically a PCR product of the hph gene.
-
Label the probe with a radioactive (e.g., 32P) or non-radioactive (e.g., DIG) marker.
-
Pre-hybridize the membrane to block non-specific binding sites.
-
Hybridize the labeled probe to the membrane overnight at an appropriate temperature.
e. Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Detect the hybridized probe. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use an appropriate detection system (e.g., chemiluminescence).
-
The number of bands on the resulting autoradiogram or image corresponds to the number of integration sites of the hph gene.
qPCR for hph Gene Copy Number Determination
This protocol allows for the precise quantification of the number of hph gene copies integrated into the genome.
a. DNA Extraction and Quantification:
-
Isolate high-purity genomic DNA as described for PCR.
-
Accurately quantify the DNA concentration.
b. Primer and Probe Design:
-
Design highly specific primers and, for TaqMan-based qPCR, a fluorescently labeled probe for the hph gene.
-
Design primers and a probe for a single-copy endogenous reference gene to normalize the data.
c. qPCR Reaction Setup:
-
Prepare a qPCR master mix containing a DNA polymerase suitable for qPCR, dNTPs, primers, and a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).
-
Prepare a standard curve using known concentrations of a plasmid containing both the hph gene and the reference gene.
-
Set up reactions for the unknown samples, positive controls, negative controls, and standards in triplicate.
d. qPCR Run and Data Analysis:
-
Perform the qPCR run on a real-time PCR instrument.
-
The instrument will monitor the fluorescence intensity at each cycle.
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the copy number of the hph gene in the unknown samples relative to the reference gene using the ΔΔCt method or by comparison to the standard curve.[8]
Visualizing the Validation Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate validation method, the following diagrams have been generated.
References
- 1. Polymerase chain reaction versus Southern blot hybridization. Detection of immunoglobulin heavy-chain gene rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gene-quantification.de [gene-quantification.de]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Real-time quantitative PCR as an alternative to Southern blot or fluorescence in situ hybridization for detection of gene copy number changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of gene copy number estimation techniques in genetically modified crops: insights from Southern blotting, qPCR, dPCR and NGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the advantages of southern blot over PCR? | AAT Bioquest [aatbio.com]
- 8. Selection and Validation of Reference Genes for Quantitative Real-time PCR in Gentiana macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hygromycin B
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Hygromycin B are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the proper disposal procedures for this compound B, ensuring compliance and minimizing risk.
This compound B is an aminoglycoside antibiotic utilized for the selection and maintenance of transfected cells containing the this compound resistance gene.[1][2] Due to its toxicity, it is imperative to handle and dispose of this compound B waste with strict adherence to safety protocols. It is classified as a hazardous substance, toxic if swallowed, in contact with skin, or inhaled.[3]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound B, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound B
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material. Inspect for tears or holes before use. |
| Eye Protection | Safety goggles or glasses | Must provide a complete seal around the eyes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling the powder form to avoid dust inhalation or when there is a risk of aerosol generation.[3] |
Step-by-Step Disposal Procedures for this compound B Waste
This compound B waste must be treated as hazardous chemical waste. It is crucial to note that due to its heat stability, autoclaving is not an effective method for the chemical inactivation of this compound B .[4] While autoclaving can sterilize contaminated media, it will not degrade the antibiotic itself.[3]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for all this compound B waste. This includes pure solutions, contaminated media, and any materials used for spill cleanup.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Label the container as "Hazardous Waste: this compound B" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
2. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.
-
Keep the container closed at all times, except when adding waste.
3. Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for its disposal through your EHS department or a licensed hazardous waste disposal company.[4]
-
Do not, under any circumstances, pour this compound B waste down the sink or dispose of it with regular trash.
Emergency Procedures for this compound B Spills
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity of the spill.
-
If the spill is large or involves the powder form, evacuate the immediate area to allow any aerosols to settle.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in Table 1.
3. Contain the Spill:
-
For liquid spills, cover the area with an absorbent material, such as chemical spill pads or paper towels, starting from the outside and working inwards.
-
For powder spills, gently cover with damp paper towels to avoid raising dust.
4. Decontamination:
-
There is no specific, universally recommended chemical agent for the complete inactivation of this compound B for disposal purposes. However, for spill cleanup, a 10% bleach solution is a common disinfectant used for biological and some chemical contamination.[5][6][7]
-
Gently pour a 10% bleach solution over the contained spill, ensuring the absorbent material is saturated.
5. Cleanup and Disposal:
-
Using forceps or tongs, carefully collect all contaminated materials (absorbent pads, paper towels, broken glass, etc.).
-
Place all collected waste into the designated hazardous waste container for this compound B.
-
Wipe down the spill area again with a clean cloth soaked in the 10% bleach solution, followed by a final rinse with water.
-
All materials used in the cleanup must be disposed of as hazardous waste.
6. Post-Cleanup:
-
Safely remove and dispose of your gloves and any other contaminated PPE.
-
Thoroughly wash your hands with soap and water.
-
Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Visual Workflow for this compound B Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound B waste.
References
- 1. This compound B - Wikipedia [en.wikipedia.org]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. himediadownloads.com [himediadownloads.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Biological Exposure or Spills: Response, Decontamination & Clean-up – Laboratory Safety [wp.stolaf.edu]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Decontamination of Bacillus anthracis Spores: Evaluation of Various Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hygromycin B
Essential safety protocols and operational plans are critical for the safe and effective use of Hygromycin B in research and development. This guide provides detailed information on the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the well-being of laboratory personnel and maintain a secure research environment. This compound B is a potent aminoglycoside antibiotic utilized for the selection and maintenance of prokaryotic and eukaryotic cells transfected with the this compound resistance gene.[1][2] Due to its toxicity, stringent adherence to safety protocols is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, double-gloving recommended. Check for tears and holes before use. | Prevents skin contact. |
| Eye Protection | Chemical safety goggles or a face shield.[4][5][6] | Protects eyes from splashes. |
| Lab Coat | Full-coverage, buttoned lab coat made of a fluid-resistant material. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powdered form or creating aerosols.[3] | Prevents inhalation of the toxic substance. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound B minimizes the risk of exposure and contamination. The following workflow outlines the key steps for a safe handling process.
Detailed Protocols for Safe Operations and Disposal
Adherence to established protocols is crucial for minimizing risks associated with this compound B.
Donning and Doffing of PPE
Donning Sequence:
-
Gown: Put on a clean, fluid-resistant lab coat and fasten it completely.
-
Respirator: If required, put on your N95 respirator, ensuring a proper seal.
-
Eye Protection: Put on chemical safety goggles or a face shield.
-
Gloves: Put on the first pair of nitrile or latex gloves, ensuring they cover the cuffs of the lab coat. Put on a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Gown: Unfasten the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the designated waste container.
-
Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it according to institutional guidelines.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair and dispose of them.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.[7][8]
For Small Spills (less than 5 mL) within a biosafety cabinet:
-
Alert others: Inform personnel in the immediate area.
-
Containment: Cover the spill with absorbent pads.
-
Decontamination: Gently pour a freshly prepared 10% bleach solution over the absorbent pads, starting from the outside and working inwards. Allow a contact time of at least 30 minutes.
-
Cleanup: Using tongs or forceps, collect the absorbent material and any broken glass and place it in a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area again with the 10% bleach solution, followed by a rinse with 70% ethanol and then sterile water.
For Spills Outside of a Biosafety Cabinet:
-
Evacuate: Immediately evacuate the area and alert others.
-
Secure the Area: Post a warning sign and prevent entry.
-
Wait: Allow aerosols to settle for at least 30 minutes before re-entering.
-
Follow Small Spill Protocol: Proceed with the cleanup as described above, ensuring full PPE is worn, including respiratory protection.
Disposal Plan
All materials contaminated with this compound B must be treated as hazardous waste and disposed of according to institutional and local regulations.[3][4][9]
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and plasticware should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused this compound B solutions and contaminated media should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound B waste down the drain.
-
Sharps: Contaminated needles, and other sharps should be placed in a puncture-resistant sharps container labeled as hazardous waste.
Decontamination of Non-Disposables:
-
Glassware and other non-disposable equipment should be soaked in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with sterile water before reuse.
By implementing these safety measures and protocols, researchers can effectively mitigate the risks associated with handling this compound B, ensuring a safe and productive laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. westliberty.edu [westliberty.edu]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. capricorn-scientific.com [capricorn-scientific.com]
- 7. This compound B | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
